9-PAHSA-d4
Beschreibung
Eigenschaften
IUPAC Name |
9-(7,7,8,8-tetradeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-QZPARXMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-PAHSA-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the deuterated lipid 9-PAHSA-d4, its core functions as an internal standard, and the multifaceted biological roles of its non-deuterated counterpart, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA).
This guide provides a comprehensive overview of this compound, a critical tool in the study of a novel class of bioactive lipids. Primarily utilized as an internal standard, this compound enables the precise quantification of endogenous 9-PAHSA, a lipid that has garnered significant attention for its therapeutic potential in metabolic and inflammatory diseases. This document details the physicochemical properties of this compound, outlines experimental protocols for its use, and delves into the functional significance of 9-PAHSA, supported by signaling pathway diagrams.
Physicochemical Properties
Quantitative data for this compound and its non-deuterated analog, 9-PAHSA, are summarized below. This information is crucial for the accurate preparation of standards and experimental solutions.
| Property | This compound | 9-PAHSA |
| Formal Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid[1] | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid[2][3] |
| Molecular Formula | C₃₄H₆₂D₄O₄[1] | C₃₄H₆₆O₄[2] |
| Formula Weight | 542.9 | 538.9 |
| CAS Number | 2704278-85-1 | 1481636-31-0 |
| Purity | ≥99% deuterated forms (d₁-d₄) | - |
| Formulation | A solution in methyl acetate | A 10 mg/ml solution in methyl acetate |
| Storage Temperature | -20°C | - |
| Stability | ≥ 2 years | ≥ 2 years |
Core Function of this compound: An Internal Standard
The primary and critical function of this compound is its use as an internal standard for the accurate quantification of 9-PAHSA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuteration, the substitution of four hydrogen atoms with deuterium, results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This mass difference allows for its distinct detection in mass spectrometry, enabling researchers to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of 9-PAHSA measurements.
Biological Functions of 9-PAHSA
9-PAHSA is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It is formed by the esterification of palmitic acid to 9-hydroxy stearic acid. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissues of insulin-resistant humans, highlighting its potential role in metabolic health.
Anti-Diabetic Effects
9-PAHSA has demonstrated significant anti-diabetic properties. It improves glucose tolerance and stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1). Furthermore, 9-PAHSA enhances glucose transport, in part through the activation of G-protein-coupled receptor 120 (GPR120). Chronic treatment with 9-PAHSA has been shown to improve insulin sensitivity and glucose tolerance in mouse models.
Anti-Inflammatory Properties
Beyond its metabolic benefits, 9-PAHSA exhibits potent anti-inflammatory effects. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway. Studies have shown that 9-PAHSA can reduce the secretion of pro-inflammatory cytokines.
Cardioprotective and Other Functions
Recent research has uncovered a cardioprotective role for 9-PAHSA. It has been shown to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. Additionally, 9-PAHSA has been found to prevent mitochondrial dysfunction in steatotic hepatocytes, suggesting a role in liver health.
Experimental Protocols
Quantification of 9-PAHSA in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma using this compound as an internal standard.
a) Sample Preparation and Lipid Extraction:
-
To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing a known amount of this compound (e.g., 10 ng/ml).
-
Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.
-
Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
b) Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Re-suspend the lipid extract in a small volume of a non-polar solvent like hexane.
-
Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with the non-polar solvent to remove neutral lipids.
-
Elute the FAHFAs with a more polar solvent mixture, such as diethyl ether:acetic acid (98:2 v/v).
-
Dry the eluted fraction under nitrogen.
c) LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the lipids using a C18 reversed-phase column with an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium acetate or formic acid).
-
Perform mass spectrometric detection in negative ionization mode using multiple reaction monitoring (MRM).
-
Monitor the transitions for both 9-PAHSA (e.g., m/z 537 → 255) and this compound.
-
Quantify the amount of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for 9-PAHSA quantification.
GPR120 Activation Assay
This protocol describes a cell-based assay to evaluate the activation of GPR120 by 9-PAHSA.
-
Cell Culture: Culture cells stably expressing GPR120 (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 9-PAHSA or a known GPR120 agonist (positive control) and a vehicle control.
-
Signal Detection: Measure the downstream signaling events associated with GPR120 activation. This can include:
-
Calcium Mobilization: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
β-arrestin Recruitment: Utilize a commercially available assay that measures the recruitment of β-arrestin to the activated receptor.
-
-
Data Analysis: Plot the response as a function of the compound concentration and determine the EC₅₀ value.
Signaling Pathways of 9-PAHSA
The biological effects of 9-PAHSA are mediated through its interaction with several key signaling pathways.
GPR120 and GPR40 Signaling
9-PAHSA is an agonist for GPR120 and a partial agonist for GPR40, both of which are G-protein coupled receptors involved in metabolic regulation. Activation of these receptors can lead to increased intracellular calcium, stimulation of insulin and GLP-1 secretion, and enhanced glucose uptake.
Caption: 9-PAHSA activation of GPR120/GPR40.
Autophagy Regulation
9-PAHSA has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA promotes autophagic flux, which is associated with reduced myocardial hypertrophy and improved cardiac function. This is thought to occur through the downregulation of the Akt-mTOR pathway and activation of the PI3KIII-BECN1 complex.
Caption: 9-PAHSA regulation of autophagy.
References
The Role of 9-PAHSA-d4 as a Gold Standard in Lipidomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their physiological roles and their potential as therapeutic targets. Among the recently discovered class of lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs) have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a prominent family of FAHFAs, with 9-PAHSA being a key isomer found in humans and mice.[2][3][4] To ensure the reliability of quantitative studies on 9-PAHSA, the use of a stable isotope-labeled internal standard is crucial. This guide provides a comprehensive overview of 9-PAHSA-d4, its application as an internal standard in lipidomics, detailed experimental protocols, and insights into the signaling pathways of its unlabeled counterpart, 9-PAHSA.
This compound is a deuterated form of 9-PAHSA, intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is identical to 9-PAHSA, with the exception of four deuterium atoms, which provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures that this compound experiences similar extraction, derivatization, and ionization efficiencies as endogenous 9-PAHSA, thereby correcting for variations during sample preparation and analysis.
Core Principles of Internal Standardization in Lipidomics
An ideal internal standard should be a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the biological sample. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standardization in mass spectrometry-based lipidomics. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is then based on the ratio of the analyte signal to the internal standard signal, which significantly improves the accuracy and precision of the measurement.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of 9-PAHSA and its deuterated internal standard, this compound, is presented below. While precise concentrations of 9-PAHSA can vary significantly between individuals, tissues, and disease states, research has consistently shown that its levels are reduced in the serum and adipose tissue of insulin-resistant humans.
| Property | 9-PAHSA | This compound |
| Formal Name | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d₄]-octadecanoic acid |
| CAS Number | 1481636-31-0 | 2704278-85-1 |
| Molecular Formula | C₃₄H₆₆O₄ | C₃₄H₆₂D₄O₄ |
| Formula Weight | 538.9 g/mol | 542.9 g/mol |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in methyl acetate | A solution in methyl acetate |
Experimental Protocols
The accurate quantification of 9-PAHSA using this compound as an internal standard involves a multi-step workflow, including lipid extraction, solid-phase extraction (SPE) for enrichment, and analysis by LC-MS/MS.
Lipid Extraction from Plasma and Adipose Tissue (Modified Bligh & Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological matrices.
Materials:
-
Plasma or homogenized adipose tissue
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass vial, add the biological sample (e.g., 100 µL of plasma or a known amount of homogenized tissue).
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous 9-PAHSA levels.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for SPE.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
SPE is a critical step to remove interfering lipids and concentrate the FAHFAs prior to LC-MS analysis.
Materials:
-
Reconstituted lipid extract
-
Silica SPE cartridges (e.g., 500 mg)
-
Hexane
-
Ethyl acetate
-
SPE manifold
Procedure:
-
Condition the silica SPE cartridge by washing with hexane.
-
Load the reconstituted lipid extract onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent, such as 95:5 (v/v) hexane:ethyl acetate, to elute neutral lipids like triglycerides and cholesterol esters.
-
Elute the FAHFAs (including 9-PAHSA and this compound) with a more polar solvent, typically 100% ethyl acetate.
-
Collect the eluate containing the enriched FAHFAs.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the final extract in a solvent compatible with the LC-MS system (e.g., methanol).
LC-MS/MS Analysis
The quantification of 9-PAHSA and this compound is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to achieve chromatographic separation of PAHSA isomers. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 9-PAHSA: Precursor ion (m/z) 537.5 → Product ions (m/z) 255.2 (palmitate), 281.2 (oleate fragment), 299.2 (hydroxystearate). This compound: Precursor ion (m/z) 541.5 → Product ions (m/z) 255.2, 281.2, 303.2. |
Data Analysis: The concentration of 9-PAHSA in the sample is calculated by determining the peak area ratio of the endogenous 9-PAHSA to the this compound internal standard and comparing this ratio to a calibration curve generated using known concentrations of 9-PAHSA and a fixed concentration of this compound.
Signaling Pathways and Biological Context
9-PAHSA is not merely an endogenous metabolite but a signaling molecule with significant biological activities. Understanding its signaling pathways provides context for its quantification and its potential as a therapeutic agent.
Anti-Diabetic and Metabolic Signaling
9-PAHSA has been shown to improve glucose tolerance and insulin sensitivity. One of the key mechanisms is its interaction with G-protein coupled receptors (GPCRs), particularly GPR120.
References
- 1. mdpi.com [mdpi.com]
- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Biological Significance of 9-PAHSA in Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of these lipids, particularly 9-hydroxy stearic acid (9-PAHSA), are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels correlate strongly with insulin sensitivity.[1][3][4] Administration of 9-PAHSA in animal models of insulin resistance has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The mechanisms underlying these beneficial effects are multifactorial, involving the activation of G-protein coupled receptors (GPCRs) such as GPR120 and GPR40, leading to enhanced insulin-stimulated glucose uptake and potent anti-inflammatory actions. This technical guide provides an in-depth overview of the biological significance of 9-PAHSA in insulin resistance, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Introduction to 9-PAHSA
Fatty acid esters of hydroxy fatty acids (FAHFAs) were first identified as a novel class of mammalian lipids in the adipose tissue of insulin-sensitive mice overexpressing the glucose transporter GLUT4. These lipids are composed of a fatty acid linked via an ester bond to a hydroxy fatty acid. Among the various isomers, 9-PAHSA is one of the most abundant and well-studied. A significant finding is that circulating and adipose tissue levels of 9-PAHSA are diminished in insulin-resistant individuals, suggesting a potential role in the pathophysiology of type 2 diabetes. Exogenous administration of 9-PAHSA has been shown to replicate many of the benefits of enhanced insulin sensitivity, including improved glucose homeostasis and reduced inflammation. These findings position 9-PAHSA as a molecule of significant interest for therapeutic development in metabolic diseases.
Mechanism of Action
The insulin-sensitizing effects of 9-PAHSA are mediated through a combination of receptor activation, enhancement of downstream insulin signaling, and suppression of inflammatory pathways that contribute to insulin resistance.
Receptor Activation: GPR120 and GPR40
9-PAHSA exerts many of its effects by acting as a ligand for G-protein coupled receptors.
-
GPR120 (FFAR4): A key receptor for 9-PAHSA, GPR120 is highly expressed in pro-inflammatory macrophages and mature adipocytes. In adipocytes, activation of GPR120 by 9-PAHSA stimulates Gαq/11 signaling, which is crucial for enhancing insulin-stimulated glucose uptake. In macrophages, 9-PAHSA binding to GPR120 initiates a potent anti-inflammatory cascade by recruiting β-arrestin 2, which ultimately inhibits the pro-inflammatory TLR and TNF-α signaling pathways.
-
GPR40 (FFAR1): 9-PAHSA has also been identified as a selective agonist for GPR40. Activation of GPR40 is involved in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and contributes to the improvements in glucose tolerance and insulin sensitivity observed in vivo.
Enhancement of Insulin Signaling and Glucose Uptake
A primary mechanism by which 9-PAHSA improves systemic glucose homeostasis is by augmenting insulin action in target tissues like adipose tissue, muscle, and liver.
-
GLUT4 Translocation: In adipocytes, 9-PAHSA potentiates insulin-stimulated glucose uptake. This occurs through a GPR120-dependent mechanism that enhances the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the circulation.
-
Hepatic Glucose Production: 9-PAHSA has been shown to enhance the ability of insulin to suppress endogenous glucose production (EGP) in the liver. This is a critical factor in lowering ambient glycemia. The mechanism involves both direct actions on hepatocytes and indirect effects mediated by the suppression of lipolysis in white adipose tissue (WAT).
-
Suppression of Lipolysis: In adipose tissue, 9-PAHSA enhances insulin's anti-lipolytic effect, reducing the release of free fatty acids (FFAs) into the circulation. Lowering FFA levels reduces the substrate supply for hepatic gluconeogenesis, thereby contributing to lower EGP and improved hepatic insulin sensitivity.
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key driver of insulin resistance. 9-PAHSA exerts powerful anti-inflammatory effects, particularly in adipose tissue.
-
Inhibition of NF-κB Pathway: In macrophages, 9-PAHSA, acting through GPR120, can abolish lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. This prevents the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to impair insulin signaling.
-
Reduced Macrophage Infiltration: Treatment with GPR120 agonists has been shown to decrease adipose tissue macrophage (ATM) infiltration, a hallmark of inflammation in the adipose tissue of obese, insulin-resistant individuals.
Data Presentation: In Vivo and In Vitro Efficacy
The following tables summarize quantitative data from key studies investigating the effects of 9-PAHSA.
Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Animal Models
| Parameter | Animal Model | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Acute oral gavage of 9-PAHSA | Lowered basal glycemia at 30 min and improved glucose tolerance (reduced AUC). | |
| Ambient Glycemia | db/db mice | 50 mg/kg/day 9-PAHSA by gavage for 2 weeks | Significantly reduced fasting blood glucose compared to vehicle. | |
| Hepatic Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA treatment | Enhanced insulin's action to suppress endogenous glucose production (EGP). | |
| Systemic Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA treatment (12 mg/kg/day) | Improved insulin tolerance during an Insulin Tolerance Test (ITT). |
| Insulin Secretion | HFD-fed mice | Acute oral gavage of 9-PAHSA | Enhanced glucose-stimulated insulin secretion 5 min after glucose administration. | |
Table 2: Effects of 9-PAHSA on Cellular Glucose Uptake and Signaling
| Parameter | Cell Model | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Glucose Uptake | 3T3-L1 adipocytes | 20µM 9-PAHSA for 6 days | Increased glucose transport at submaximal and maximal insulin concentrations. | |
| GLUT4 Translocation | 3T3-L1 adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated GLUT4 translocation to the plasma membrane. |
| GPR120 Dependence | 3T3-L1 adipocytes with GPR120 knockdown | siRNA-mediated knockdown of GPR120 | Completely reversed the enhanced effects of PAHSAs on insulin-stimulated glucose transport. | |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are representative protocols from the literature.
In Vivo Mouse Studies: Oral Gavage and Glucose Tolerance Test
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 9-12 weeks to induce obesity and insulin resistance.
-
9-PAHSA Administration: 9-PAHSA is typically dissolved in a vehicle such as a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water. For acute studies, a single dose (e.g., 50 mg/kg) is administered by oral gavage. For chronic studies, daily gavage or subcutaneous osmotic mini-pumps are used.
-
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted overnight (e.g., 12-14 hours).
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
For acute studies, 9-PAHSA or vehicle is administered by oral gavage 30 minutes prior to the glucose challenge.
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration, using a glucometer.
-
The Area Under the Curve (AUC) is calculated to quantify glucose tolerance.
-
In Vitro Adipocyte Glucose Uptake Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Mature adipocytes (7-14 days post-differentiation) are used for experiments.
-
Protocol:
-
Differentiated 3T3-L1 adipocytes are treated with 9-PAHSA (e.g., 20 µM) or vehicle (DMSO) for a specified period (e.g., 6 days).
-
Cells are serum-starved for 1-3 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with KRH buffer with or without insulin (submaximal and maximal concentrations) for 25-30 minutes to stimulate glucose uptake.
-
A solution containing radiolabeled [3H]-2-deoxyglucose or a fluorescent analog like 6-NBDG is added for a short period (e.g., 5-10 minutes).
-
The uptake reaction is stopped by washing the cells three times with ice-cold PBS.
-
Cells are lysed, and the amount of internalized deoxyglucose is quantified by liquid scintillation counting (for radiolabeled) or fluorescence measurement.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams (Graphviz)
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
discovery of branched fatty acid esters of hydroxy fatty acids
An In-Depth Technical Guide to the Discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential.[1][2][3] First identified in 2014, these molecules have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the discovery of FAHFAs, their quantitative distribution, the experimental protocols for their analysis, and their known metabolic and signaling pathways.
The Initial Discovery of FAHFAs
The discovery of FAHFAs was a result of lipidomic analysis of adipose tissue from mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipocytes (AG4OX mice). These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity. Researchers at the Salk Institute and Beth Israel Deaconess Medical Center identified a novel class of lipids that were 16- to 18-fold more abundant in the adipose tissue of these AG4OX mice compared to wild-type controls.
Through tandem mass spectrometry (MS/MS) and chemical synthesis, the structure of these lipids was determined to be a fatty acid esterified to a hydroxy fatty acid, leading to the name "fatty acid esters of hydroxy fatty acids" or FAHFAs. One of the most well-studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), with isomers differing in the position of the ester linkage on the hydroxy stearic acid backbone.
Subsequent studies in humans revealed that FAHFA levels, particularly PAHSAs, are lower in the serum and adipose tissue of insulin-resistant individuals compared to insulin-sensitive controls, suggesting a potential role for FAHFA deficiency in the pathogenesis of type 2 diabetes. Oral administration of PAHSAs to mice was shown to lower blood glucose, improve glucose tolerance, and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1).
Data Presentation: Quantitative Levels of FAHFAs
The concentration of FAHFAs varies significantly across different tissues and physiological states. The following tables summarize the reported quantitative data for major FAHFA species in human and mouse samples.
Table 1: FAHFA Levels in Human Tissues and Plasma
| FAHFA Species | Sample Type | Concentration (nmol/L or pmol/mg) | Condition | Reference |
| Total PAHSAs | Serum | Lower in insulin-resistant individuals | Insulin Resistance | |
| 9-PAHSA | Plasma | ~50% lower in insulin-resistant individuals | Insulin Resistance | |
| 9-OAHSA | Plasma | 374.0 ± 194.6 nM | Healthy Subjects | |
| 9-POHSA | Plasma | 1184.4 ± 526.1 nM | Healthy Subjects | |
| Total FAHFAs | Serum | Lower in obese vs. non-obese (3.24 vs. 5.22 nmol/L) | Obesity | |
| Total FAHFAs | Serum | Higher in omnivores vs. vegetarians/vegans (12.82 vs. 5.86 nmol/L) | Diet |
Table 2: FAHFA Levels in Mouse Tissues
| FAHFA Species | Tissue | Concentration (pmol/g or pmol/mg) | Mouse Model | Reference |
| Total FAHFAs | White Adipose Tissue (WAT) | 16- to 18-fold higher in AG4OX mice | AG4OX | |
| 9-PAHSA | Perigonadal WAT (pgWAT) | Higher in female vs. male mice | C57BL/6J | |
| 9-PAHSA | Subcutaneous WAT (scWAT) | Higher in female vs. male mice | C57BL/6J | |
| 9-PAHSA | Brown Adipose Tissue (BAT) | Higher in female vs. male mice | C57BL/6J | |
| FAHFAs & FAHFA-TGs | Adipose Tissue | 80-90% lower in adipose-specific Atgl knockout mice | AT-Atgl-KO |
Experimental Protocols
The accurate quantification of FAHFAs requires specialized analytical techniques due to their low abundance and isomeric complexity. The following are detailed methodologies for the extraction and analysis of FAHFAs from biological samples.
Lipid Extraction from Tissues and Plasma/Serum
This protocol is adapted from established methods for FAHFA analysis.
Materials:
-
Tissue sample (e.g., 150 mg of white adipose tissue) or plasma/serum (e.g., 200 µL)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA) dissolved in chloroform
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
For tissue samples, homogenize the tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform containing the internal standards.
-
For plasma/serum samples, add the sample to a mixture of 1.3 mL PBS, 1.5 mL methanol, and 3 mL of chloroform with internal standards. Vortex for 30 seconds.
-
Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This SPE protocol is designed to enrich FAHFAs from the total lipid extract.
Materials:
-
Dried lipid extract
-
Chloroform
-
Silica SPE cartridge (e.g., Strata SI-1, 500 mg silica)
-
Ethyl acetate
-
Hexane
-
Positive pressure manifold or nitrogen source
Procedure:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate and collect the eluate.
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Store the enriched FAHFA fraction at -80°C until LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of FAHFA isomers.
Instrumentation:
-
UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)
-
Triple quadrupole mass spectrometer with a negative ionization source
LC Conditions:
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL of the sample reconstituted in 40 µL of methanol.
-
Run Time: Approximately 30 minutes.
MS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use one quantifier and one or two qualifier transitions per FAHFA isomer. Specific transitions should be optimized based on the instrument and standards.
Visualization of Pathways
FAHFA Metabolism
FAHFA homeostasis is regulated by a balance of biosynthesis and degradation. Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme, utilizing a transacylation reaction. Hormone-sensitive lipase (HSL) and other hydrolases are involved in their degradation.
Caption: Overview of FAHFA metabolism, highlighting biosynthesis by ATGL and degradation.
FAHFA Signaling Pathway
FAHFAs exert their biological effects by activating specific G-protein coupled receptors (GPCRs). GPR120 and GPR40 have been identified as key receptors mediating the anti-diabetic effects of PAHSAs.
Caption: FAHFA signaling through GPR120 and GPR40 to regulate metabolic and inflammatory responses.
Experimental Workflow for FAHFA Analysis
The overall workflow for the analysis of FAHFAs from biological samples involves several key steps, from sample collection to data analysis.
Caption: A streamlined experimental workflow for the analysis of FAHFAs.
Conclusion and Future Directions
The discovery of FAHFAs has opened up a new field of lipid research with significant implications for human health. These endogenous lipids represent a novel signaling pathway that regulates glucose homeostasis and inflammation. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of these promising molecules.
Future research will likely focus on elucidating the complete biosynthetic and degradative pathways of the diverse FAHFA families, identifying additional receptors and downstream signaling targets, and exploring the therapeutic potential of FAHFA supplementation or modulation in clinical trials for metabolic and inflammatory diseases. The continued development of advanced analytical techniques will be crucial for unraveling the full scope of FAHFA biology.
References
9-PAHSA-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-PAHSA-d4, a deuterated analog of the bioactive lipid 9-PAHSA. It covers the chemical structure, physicochemical properties, biological significance of the parent compound, and the primary application of the deuterated form as an internal standard in quantitative analysis. Detailed experimental methodologies and signaling pathway diagrams are included to support advanced research and development.
Introduction to 9-PAHSA and its Deuterated Analog
9-PAHSA (Palmitic acid-9-hydroxy-stearic acid) is an endogenous lipid belonging to the class of branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1][2]. These lipids have emerged as significant signaling molecules with beneficial effects on glucose metabolism and immune function[3]. 9-PAHSA, specifically, is one of the most abundant FAHFA isomers found in human serum and adipose tissue and its levels are correlated with insulin sensitivity[1][4]. Reduced levels of 9-PAHSA are observed in insulin-resistant humans, highlighting its potential as a therapeutic target for metabolic diseases.
This compound is a stable, isotopically labeled version of 9-PAHSA, where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. Due to this mass difference, this compound is an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous 9-PAHSA levels in biological matrices.
Chemical Structure and Physicochemical Properties
9-PAHSA is formed by the esterification of palmitic acid to the hydroxyl group of 9-hydroxy stearic acid. In this compound, the four deuterium atoms are located on the stearic acid chain at positions 7, 7', 8, and 8'.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid | |
| CAS Number | 2704278-85-1 | |
| Molecular Formula | C₃₄H₆₂D₄O₄ | |
| Formula Weight | 542.9 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solution in methyl acetate |
Table 2: Physicochemical Properties of 9-PAHSA (Non-deuterated)
| Property | Value | Reference |
| Formal Name | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid | |
| CAS Number | 1481636-31-0 | |
| Molecular Formula | C₃₄H₆₆O₄ | |
| Formula Weight | 538.9 g/mol | |
| Melting Point | 33.5 °C | |
| Formulation | A solid or in solution |
Table 3: Solubility Data for 9-PAHSA and this compound
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | |
| DMSO | 15 mg/mL | |
| Ethanol | 20 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Biological Activity and Signaling Pathways of 9-PAHSA
9-PAHSA exhibits significant anti-diabetic and anti-inflammatory properties. It has been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake. These effects are primarily mediated through its interaction with G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
Upon binding to GPR120, 9-PAHSA initiates a signaling cascade that can lead to various cellular responses. One of the key anti-inflammatory mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory pathway. Activation of GPR120 by 9-PAHSA can suppress the activation of NF-κB, a critical transcription factor for inflammatory cytokine production. This leads to a reduction in the secretion of pro-inflammatory cytokines, thereby attenuating inflammation. Additionally, 9-PAHSA has been found to promote the "browning" of white adipose tissue, which increases thermogenesis and may counteract obesity.
References
The FAHFA Family of Lipids: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
First identified in 2014, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the FAHFA family, including their structure, nomenclature, and diverse biological activities. It details the key signaling pathways modulated by FAHFAs and presents a summary of experimental methodologies for their study, catering to researchers and professionals in the field of drug development.
Introduction to the FAHFA Family of Lipids
FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid.[2] The nomenclature designates the fatty acid followed by the hydroxy fatty acid, with a number indicating the position of the ester bond on the hydroxy fatty acid. For example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[2] Since their initial discovery in the adipose tissue of glucose transporter 4 (GLUT4) overexpressing mice, numerous FAHFA families have been identified in various mammalian tissues, including serum, breast milk, and meconium, as well as in plants and foods.
The structural diversity of FAHFAs is vast, with variations in both the fatty acid and hydroxy fatty acid components, as well as the position of the ester linkage, leading to a multitude of regioisomers. This structural variety contributes to the diverse biological activities observed across different FAHFA species.
Biological Activities of FAHFAs
FAHFAs have emerged as critical signaling molecules with significant therapeutic potential, primarily due to their beneficial effects on glucose metabolism and inflammation.
Anti-Diabetic Effects
Numerous studies have demonstrated the potent anti-diabetic properties of FAHFAs. Administration of specific FAHFAs, such as 5- and 9-PAHSA, has been shown to lower blood glucose levels and improve glucose tolerance in mouse models of insulin resistance. These effects are mediated through several mechanisms:
-
Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
-
Increased GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.
-
Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve overall insulin sensitivity.
Levels of certain FAHFA isomers, particularly PAHSAs, are positively correlated with insulin sensitivity in humans, with lower levels observed in insulin-resistant individuals.
Anti-Inflammatory Effects
FAHFAs exhibit significant anti-inflammatory activity across various models. They can attenuate pro-inflammatory cytokine production by immune cells such as macrophages and dendritic cells. For instance, 9-PAHSA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. This anti-inflammatory action is crucial in the context of metabolic diseases, as chronic low-grade inflammation is a key contributor to insulin resistance.
Some polyunsaturated FAHFAs, such as those derived from docosahexaenoic acid (DHA), also possess pro-resolving properties, actively promoting the resolution of inflammation.
Signaling Pathways
The biological effects of FAHFAs are mediated through specific signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role.
GPR120-Mediated Signaling
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain fatty acids, including omega-3 fatty acids and FAHFAs. Activation of GPR120 by FAHFAs in adipocytes enhances insulin-stimulated glucose uptake. In the gut, GPR120 activation is implicated in the stimulation of GLP-1 secretion from enteroendocrine L-cells. The anti-inflammatory effects of FAHFAs are also, at least in part, mediated through GPR120.
GLP-1 Secretion Pathway
The stimulation of GLP-1 secretion is a critical mechanism underlying the anti-diabetic effects of FAHFAs. While GPR120 is implicated, some studies suggest that other receptors, such as Free Fatty Acid Receptor 1 (FFAR1 or GPR40), may also be involved in mediating GLP-1 release in response to fatty acids.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on FAHFA biological activity.
Table 1: Effects of PAHSAs on Glucose Metabolism in High-Fat Diet (HFD)-Fed Mice
| FAHFA Isomer | Dosage | Route | Duration | Effect on Glucose Tolerance | Effect on Insulin Sensitivity | Reference |
| 5-PAHSA | 25 mg/kg | Oral gavage | Acute | Improved | - | |
| 9-PAHSA | 25 mg/kg | Oral gavage | Acute | Improved | - | |
| 9-PAHSA | 20 µM | In vitro (adipocytes) | 24 hours | - | Potentiated insulin-stimulated glucose transport |
Table 2: Anti-Inflammatory Effects of FAHFAs on Macrophages
| FAHFA Isomer | Cell Type | Stimulus | Concentration | Effect on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Reference |
| 9-PAHSA | RAW 264.7 | LPS | - | Inhibited production | |
| 9-POHSA | RAW 264.7 | LPS | - | Suppressed gene expression | |
| 9-OAHSA | RAW 264.7 | LPS | - | Suppressed gene expression | |
| 13-DHAHLA | Macrophages | LPS | - | Reduced activation |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of FAHFAs. The following outlines key experimental protocols.
FAHFA Extraction and Quantification
The analysis of FAHFAs is challenging due to the large number of regioisomers and their low abundance in biological samples. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for their detection and quantification.
Protocol: Solid-Phase Extraction (SPE) and LC-MS Analysis of FAHFAs from Adipose Tissue
-
Lipid Extraction: Homogenize frozen adipose tissue in a suitable solvent mixture (e.g., chloroform:methanol).
-
Internal Standard Spiking: Add a known amount of an isotope-labeled FAHFA internal standard (e.g., ¹³C-PAHSA) for accurate quantification.
-
Solid-Phase Extraction:
-
Condition a silica cartridge with hexane.
-
Load the crude lipid extract onto the column.
-
Elute neutral lipids with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Elute the non-esterified FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
-
LC-MS Analysis:
-
Dry the FAHFA fraction, reconstitute in a suitable solvent (e.g., methanol), and inject into the LC-MS system.
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases such as methanol/water and isopropanol/methanol containing formic acid and ammonium formate.
-
Detect and quantify FAHFAs using mass spectrometry in negative electrospray ionization (ESI) mode, often with multiple reaction monitoring (MRM) for targeted analysis.
-
In Vitro Assessment of Biological Activity
Protocol: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.
-
FAHFA Treatment: Treat differentiated adipocytes with the desired concentration of FAHFA or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Glucose Uptake Assay:
-
Wash the cells and incubate in a glucose-free medium.
-
Stimulate with insulin for a defined period.
-
Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) and incubate to allow for uptake.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.
-
In Vivo Assessment of Biological Activity
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Use an appropriate mouse model, such as high-fat diet-fed mice, to induce insulin resistance.
-
FAHFA Administration: Administer the FAHFA of interest (e.g., 5- or 9-PAHSA) or vehicle control via oral gavage.
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) prior to the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion and Future Directions
The discovery of the FAHFA family of lipids has opened up new avenues for understanding the intricate interplay between lipid metabolism, glucose homeostasis, and inflammation. Their potent anti-diabetic and anti-inflammatory properties make them promising therapeutic targets for metabolic diseases. Further research is needed to fully elucidate the biosynthetic and degradative pathways of FAHFAs, identify all their receptors and signaling mechanisms, and explore the full therapeutic potential of the vast array of FAHFA isomers. The development of robust and high-throughput analytical methods will be crucial for advancing our understanding of these fascinating bioactive lipids and translating these findings into novel therapies.
References
- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAHFAs | Encyclopedia MDPI [encyclopedia.pub]
The Metabolism of 9-Palmitic Acid Hydroxy Stearic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthesis, Degradation, and Signaling of a Novel Bioactive Lipid
This technical guide provides a comprehensive overview of the metabolism of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a recently discovered endogenous lipid with significant anti-diabetic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in health and disease.
Introduction
9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. It is formed by the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Endogenously synthesized in mammals, 9-PAHSA has emerged as a critical signaling molecule, with its levels closely correlated with insulin sensitivity. Reduced levels of 9-PAHSA have been observed in the serum and adipose tissue of insulin-resistant humans and in animal models of obesity and type 2 diabetes[1][2][3][4][5]. This guide delves into the core aspects of 9-PAHSA metabolism, including its biosynthesis, degradation, and the signaling pathways it modulates.
Biosynthesis of 9-PAHSA
The biosynthesis of 9-PAHSA is a stereospecific process, with a preference for the formation of the R-enantiomer, R-9-PAHSA. The primary precursor for this synthesis is 9-hydroxystearic acid (9-HSA). The reaction involves the esterification of the 9-hydroxyl group of 9-HSA with palmitic acid. While the specific acyltransferase responsible for this reaction has not yet been identified, experimental evidence strongly suggests an enzymatic rather than a non-enzymatic process.
Putative pathways for the generation of the 9-HSA precursor involve enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups onto fatty acids. Additionally, peroxiredoxin 6 (PRDX6) has been implicated due to its phospholipase A2 and lysophosphatidylcholine acyltransferase activities, which could generate and remodel phospholipids containing hydroxy fatty acids. The final esterification step to form 9-PAHSA is thought to be catalyzed by an unknown acyltransferase, potentially a diacylglycerol O-acyltransferase (DGAT) family member.
Experimental Protocol: In Vitro Biosynthesis of 9-PAHSA in Cell Culture
This protocol is adapted from studies demonstrating the cellular synthesis of 9-PAHSA from its precursor.
Objective: To qualitatively and quantitatively assess the biosynthesis of 9-PAHSA in a cellular model.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
R-9-hydroxystearic acid (R-9-HSA) and S-9-hydroxystearic acid (S-9-HSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Ethyl Acetate, Hexane
-
Solid-phase extraction (SPE) silica cartridges
-
LC-MS grade solvents
-
Internal standard (e.g., ¹³C-labeled 9-PAHSA)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~80% confluency in 6-well plates.
-
Precursor Incubation: Replace the culture medium with fresh medium containing either R-9-HSA or S-9-HSA at a final concentration of 100 µM. Incubate for 2-4 hours at 37°C.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 1 mL of a 1:2 (v/v) chloroform:methanol solution to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add the internal standard.
-
Add 1 mL of chloroform and vortex.
-
Add 1 mL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition a silica SPE cartridge with hexane.
-
Load the dried lipid extract reconstituted in a small volume of chloroform.
-
Wash with 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction with ethyl acetate.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the sample in an appropriate solvent (e.g., methanol).
-
Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use a suitable C18 column for chromatographic separation.
-
Quantify 9-PAHSA by comparing its peak area to that of the internal standard.
-
Degradation of 9-PAHSA
The degradation of 9-PAHSA is also a stereoselective process, primarily carried out by carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase. CEL preferentially hydrolyzes the S-enantiomer, S-9-PAHSA, into palmitic acid and 9-HSA. This enzymatic degradation is a key step in regulating the levels and activity of 9-PAHSA in the body.
Experimental Protocol: In Vitro Hydrolysis of 9-PAHSA by Carboxyl Ester Lipase
Objective: To determine the stereoselective hydrolysis of 9-PAHSA enantiomers by CEL.
Materials:
-
Recombinant human Carboxyl Ester Lipase (CEL)
-
R-9-PAHSA, S-9-PAHSA, and racemic 9-PAHSA
-
Tris-HCl buffer (pH 7.5)
-
Sodium cholate
-
LC-MS grade solvents
-
Internal standard (e.g., ¹³C-labeled palmitic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
Sodium cholate (to a final concentration that supports CEL activity)
-
R-9-PAHSA, S-9-PAHSA, or racemic 9-PAHSA (substrate)
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant CEL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol). Add the internal standard.
-
Lipid Extraction: Perform a Bligh-Dyer extraction as described in the biosynthesis protocol.
-
LC-MS Analysis: Analyze the organic phase by LC-MS to quantify the remaining 9-PAHSA substrate and the product, palmitic acid.
-
Data Analysis: Calculate the rate of hydrolysis for each enantiomer to determine the stereoselectivity of CEL.
Quantitative Data on 9-PAHSA Metabolism
While detailed enzyme kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the enzymes involved in 9-PAHSA metabolism are not yet fully elucidated, studies have provided valuable quantitative data on the levels of 9-PAHSA in various biological contexts.
Table 1: Concentration of 9-PAHSA in Human and Murine Tissues
| Species | Tissue/Fluid | Condition | 9-PAHSA Concentration/Level | Reference |
| Human | Serum | Insulin-resistant | Reduced | |
| Human | Serum | Type 2 Diabetes | Significantly lower than non-diabetic controls | |
| Human | Adipose Tissue | Insulin-resistant | Reduced | |
| Mouse | Serum | High-fat diet-induced obesity | Reduced | |
| Mouse | Adipose Tissue | High-fat diet-induced obesity | Reduced | |
| Mouse | Adipose Tissue | AG4OX (insulin-sensitive) | 16-18 fold higher than wild-type |
Table 2: In Vitro Activity of 9-PAHSA
| Assay | Cell Line | 9-PAHSA Concentration | Effect | Reference |
| Glucose Uptake | 3T3-L1 adipocytes | 10 µM | Enhanced insulin-stimulated glucose uptake | |
| GPR40 Activation | HEK293 cells | EC₅₀ in µM range | Activation of GPR40 signaling | |
| Anti-inflammatory | Macrophages | 10-100 µM | Reduction of LPS-induced chemokine secretion |
Signaling Pathways of 9-PAHSA
9-PAHSA exerts many of its biological effects by acting as a signaling molecule, primarily through the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). 9-PAHSA is a selective agonist for GPR40.
Upon binding of 9-PAHSA, GPR40 activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key downstream signal that mediates various cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Some studies also suggest a link between GPR40 activation and the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 MAPK. Another G-protein coupled receptor, GPR120, has also been implicated in mediating the effects of 9-PAHSA on adipocyte browning and enhancing insulin-stimulated glucose uptake.
Experimental Protocol: Measurement of Intracellular Calcium Flux
Objective: To measure the increase in intracellular calcium concentration in response to 9-PAHSA-mediated GPR40 activation.
Materials:
-
HEK293 cells stably expressing GPR40
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
9-PAHSA
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed GPR40-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add HBSS to the wells and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.
-
Stimulation: Add 9-PAHSA at various concentrations to the wells and immediately start recording the fluorescence signal over time.
-
Controls: In separate wells, add ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve to quantify the effect of 9-PAHSA.
Visualizations of Metabolic and Signaling Pathways
To aid in the understanding of the complex processes involved in 9-PAHSA metabolism, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Overview of the stereoselective metabolism of 9-PAHSA.
Caption: The GPR40 signaling pathway activated by 9-PAHSA.
Caption: A typical experimental workflow for 9-PAHSA quantification.
Conclusion
The study of 9-PAHSA metabolism is a rapidly evolving field with significant implications for understanding and treating metabolic and inflammatory diseases. This guide has summarized the current knowledge of its biosynthesis, degradation, and signaling pathways, and has provided detailed experimental protocols to facilitate further research. While the precise enzymatic machinery for 9-PAHSA synthesis remains to be fully characterized, the available data clearly indicate its importance as a bioactive lipid. Future research focused on identifying the key enzymes and elucidating the detailed kinetics of these metabolic processes will be crucial for developing novel therapeutic strategies targeting this pathway.
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-PAHSA | TargetMol [targetmol.com]
Methodological & Application
Application Note: Quantification of 9-PAHSA in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-palmitic acid hydroxy stearic acid (9-PAHSA) in biological samples. This method employs a stable isotope-labeled internal standard, 9-PAHSA-d4, to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This methodology is intended for researchers, scientists, and drug development professionals investigating the roles of 9-PAHSA in various physiological and pathological processes.
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Among the various isomers, 9-PAHSA has garnered significant interest for its biological activities, including improving glucose tolerance and modulating immune responses.[2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these low-abundance lipids. The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Experimental Protocol
Materials and Reagents
-
9-PAHSA analytical standard
-
This compound internal standard
-
LC-MS grade methanol, chloroform, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
A combination of LLE followed by SPE is recommended for optimal sample cleanup.
-
Spiking of Internal Standard: To 100 µL of biological sample (e.g., plasma), add a known amount of this compound solution in methanol.
-
Liquid-Liquid Extraction:
-
Add 300 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the collected organic extract onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the PAHSAs with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | 33% B to 95% B over 10 min, hold at 95% B for 2 min, return to 33% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -3.5 kV |
| Vaporizer Temp. | 300°C |
| Capillary Temp. | 325°C |
| Sheath Gas | 35 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for 9-PAHSA and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 9-PAHSA | 537.5 | 255.2 | 25 |
| 9-PAHSA | 537.5 | 281.2 | 20 |
| This compound | 541.5 | 255.2 | 25 |
Note: The fragmentation of 9-PAHSA typically yields major product ions corresponding to the palmitate anion (m/z 255.2) and a fragment from the hydroxystearic acid moiety (m/z 281.2).The deuterated internal standard will have a precursor ion shifted by the mass of the deuterium labels, but can share a common product ion with the analyte.
Data Presentation
Table 2: Example Quantitative Data of PAHSA Isomers in Mouse Adipose Tissue
| PAHSA Isomer | Concentration (pmol/g tissue) |
| 5-PAHSA | 150 ± 25 |
| 9-PAHSA | 850 ± 70 |
| 12-PAHSA | 220 ± 30 |
| 13-PAHSA | 180 ± 20 |
This table summarizes hypothetical quantitative data to illustrate the typical distribution of PAHSA isomers found in biological tissues, with 9-PAHSA often being one of the more abundant isomers.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: LC-MS/MS workflow for 9-PAHSA quantification.
9-PAHSA Signaling Pathways
9-PAHSA has been shown to exert its biological effects through various signaling pathways. It can act as a ligand for G-protein coupled receptors and influence downstream inflammatory and metabolic pathways.
Caption: Key signaling pathways modulated by 9-PAHSA.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of 9-PAHSA in biological matrices using this compound as an internal standard. The described protocol, including sample preparation and instrument parameters, offers the necessary sensitivity and accuracy for researchers studying the roles of this important lipid mediator. The provided diagrams illustrate the experimental workflow and the key signaling pathways influenced by 9-PAHSA, offering a comprehensive resource for professionals in life sciences and drug development.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 9-PAHSA Analysis in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Among these, 9-PAHSA has garnered considerable interest for its therapeutic potential. Accurate quantification of 9-PAHSA in adipose tissue is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic diseases. This document provides a detailed protocol for the sample preparation of 9-PAHSA from adipose tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Quantitative Performance of 9-PAHSA Analysis
The following table summarizes the typical analytical performance parameters for the quantification of 9-PAHSA in adipose tissue using the described protocol. Please note that these values can vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Notes |
| Recovery | > 85% | Recovery is highly dependent on the efficiency of the lipid extraction and solid-phase extraction (SPE) steps. The use of an internal standard is critical for accurate correction of any sample loss. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | The LOD is influenced by the sensitivity of the mass spectrometer and the cleanliness of the sample. Background from SPE columns can affect the LOD.[3] |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | A linear calibration curve should be established over the expected concentration range of 9-PAHSA in the samples. |
Experimental Protocols
I. Lipid Extraction from Adipose Tissue
This protocol is a modification of the widely used Folch and Bligh-Dyer lipid extraction methods, optimized for the recovery of PAHSAs from the lipid-rich matrix of adipose tissue.
Materials:
-
Adipose tissue (~150 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Internal Standard (IS): ¹³C₄-9-PAHSA (or other suitable stable isotope-labeled standard)
-
Dounce homogenizer
-
Centrifuge capable of 2,200 x g and 4°C
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Place approximately 150 mg of frozen adipose tissue in a pre-chilled glass dounce homogenizer on ice.
-
Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Spike the chloroform with a known amount of ¹³C₄-9-PAHSA internal standard (e.g., 5 pmol/sample) prior to adding it to the homogenization mixture.[3]
-
Thoroughly homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.[3]
-
-
Lipid Collection:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface between the two layers.
-
-
Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen until all the solvent has evaporated.
-
The dried lipid extract can be stored at -80°C until further processing.
-
II. Solid-Phase Extraction (SPE) for 9-PAHSA Enrichment
Due to the high abundance of triglycerides in adipose tissue extracts, which can interfere with LC-MS analysis, an enrichment step for PAHSAs is necessary. This SPE protocol effectively separates PAHSAs from more nonpolar lipids.
Materials:
-
Dried lipid extract from the previous step
-
Silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Chloroform, HPLC grade
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids:
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute the highly nonpolar lipids, such as triglycerides. Discard this fraction.
-
-
Elution of FAHFAs:
-
Elute the FAHFA fraction, which includes 9-PAHSA, with 4 mL of ethyl acetate.
-
Collect this fraction in a clean glass vial.
-
-
Drying:
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
The purified extract is now ready for reconstitution in a suitable solvent for LC-MS analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for 9-PAHSA extraction from adipose tissue.
9-PAHSA Signaling Pathways
Caption: Signaling pathways of 9-PAHSA in adipocytes.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the procedure for their specific experimental conditions and instrumentation. The use of appropriate safety precautions is essential when handling organic solvents.
References
Solid-Phase Extraction Protocol for the Enrichment of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. Accurate quantification and biological investigation of these molecules often require an enrichment step to isolate them from complex biological matrices. Solid-phase extraction (SPE) is a critical technique for this purpose, enabling the removal of interfering lipids and contaminants that can suppress signal and impair chromatographic resolution during analysis by liquid chromatography-mass spectrometry (LC-MS).[1] This document provides a detailed protocol for the enrichment of FAHFAs from biological samples using silica-based SPE, along with relevant quantitative data and a depiction of their signaling pathway.
Data Presentation: Performance of SPE Protocols for FAHFA Enrichment
While direct comparative studies evaluating various SPE protocols for FAHFA enrichment are limited, the available data indicates high recovery rates using silica-based cartridges. The following table summarizes representative performance data for FAHFA and related fatty acid SPE methods.
| Analyte Class | SPE Sorbent | Biological Matrix | Reported Recovery (%) | Reference |
| FAHFAs | Silica | Serum | 73.8 - 100 | (Lopez-Bascon et al., 2016) |
| Free Fatty Acids (as FAMEs) | Aminopropyl-silica & ODS | Standard Lipid Mixture | 70 ± 3 | (Laposata et al., 1996) |
| Free Fatty Acids | Silica | Lipid-rich seeds | 99.2 | (Prabucki et al., 2009)[2] |
| Short-Chain Fatty Acids | Polymeric (Bond Elut Plexa) | Fecal Matrix | 98.34 - 137.83 | (Wang et al., 2024)[3] |
Note: Recovery percentages can vary based on the specific FAHFA species, the complexity of the biological matrix, and minor variations in the protocol. The data presented is for illustrative purposes to demonstrate the general efficiency of SPE for lipid extraction.
Experimental Protocols
This section details a widely used and effective SPE protocol for the enrichment of FAHFAs from biological samples such as serum, plasma, and tissue homogenates.[1][4]
Materials and Reagents
-
Silica SPE Cartridges (e.g., Strata SI-1, 500 mg silica, 3 mL)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
SPE manifold (optional, for applying positive pressure)
-
Glass test tubes
-
Centrifuge
Sample Preparation: Lipid Extraction
Prior to SPE, total lipids must be extracted from the biological sample. A modified Bligh-Dyer method is commonly employed.
-
For tissue samples, homogenize approximately 100 mg of tissue in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform (1.5:1.5:3 mL).
-
For serum or plasma, use a ratio of 1:1:2 (v/v/v) of aqueous sample:methanol:chloroform.
-
Vortex the mixture vigorously for 15 seconds and then centrifuge at 2,500 x g for 6 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the total lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for FAHFA enrichment.
Caption: Workflow for FAHFA enrichment using solid-phase extraction.
Detailed SPE Protocol
-
Cartridge Conditioning: Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate to remove potential contaminants that can contribute to background signal, particularly for palmitic acid esters of hydroxystearic acid (PAHSAs). Then, condition the cartridge by passing 6 mL of hexane through it.
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned SPE cartridge.
-
Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of a 95:5 (v/v) hexane:ethyl acetate solution. This step is crucial for removing neutral lipids such as triacylglycerols and cholesterol esters, which can interfere with FAHFA analysis.
-
Elution of FAHFAs: Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Dry the eluted FAHFA fraction under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of methanol (e.g., 50-200 µL) for subsequent analysis by LC-MS.
-
Expediting the Process: To reduce the time from approximately 4 hours to 1 hour, positive pressure (using nitrogen) or a vacuum manifold can be applied to facilitate the flow of solvents through the cartridge. Care should be taken not to dry out the sorbent bed during the process.
FAHFA Signaling Pathway
FAHFAs exert their beneficial metabolic and anti-inflammatory effects in part through the activation of G protein-coupled receptor 120 (GPR120). The binding of FAHFAs to GPR120 initiates a signaling cascade that leads to improved glucose uptake and a reduction in inflammatory responses.
Caption: Simplified signaling pathway of FAHFAs via the GPR120 receptor.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the enrichment of FAHFAs from complex biological samples. This crucial sample preparation step enables more sensitive and accurate quantification by LC-MS, facilitating further research into the promising therapeutic applications of this lipid class. The understanding of their signaling through receptors like GPR120 further underscores their importance in metabolic regulation and inflammation.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Lipids from Serum for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Mass spectrometry coupled with liquid chromatography (LC-MS) has become the cornerstone of lipidomic analysis due to its high sensitivity, selectivity, and broad coverage of lipid species. However, the accuracy and reliability of LC-MS-based lipidomics are heavily dependent on the crucial first step: the efficient and reproducible extraction of lipids from complex biological matrices such as serum.
Liquid-liquid extraction (LLE) is a widely adopted technique for isolating lipids from serum. This method relies on the partitioning of lipids into an organic solvent phase, effectively separating them from other biomolecules like proteins and polar metabolites. The choice of extraction method can significantly impact the lipid profile obtained, with different solvent systems showing varying efficiencies for different lipid classes.
This document provides detailed protocols for three commonly used LLE methods for lipid extraction from serum: the Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE) methods. Additionally, a newer one-phase extraction (OPE) method is presented. A comparative summary of their performance is included to aid researchers in selecting the most appropriate method for their specific analytical needs.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the liquid-liquid extraction of lipids from serum. It is crucial to use high-purity (e.g., LC-MS grade) solvents and to work in a clean environment to minimize contamination. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents is recommended to prevent the oxidation of labile lipids.
Folch Method
The Folch method is a classic and widely used biphasic extraction technique known for its high efficiency in extracting a broad range of lipids.[1][2]
Materials:
-
Serum sample
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.9% NaCl solution (or MS-grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To a glass centrifuge tube, add 100 µL of serum.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the serum sample.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the sample at room temperature for 1 hour.[3]
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at room temperature. This will result in two distinct phases separated by a protein disk.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette, and transfer it to a new clean tube. Be cautious not to disturb the protein interface.
-
To maximize recovery, a second extraction of the upper aqueous phase and protein disk can be performed by adding another 2 mL of the 2:1 chloroform:methanol mixture, vortexing, centrifuging, and pooling the lower phases.
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of isopropanol or a mobile phase-compatible solvent) for LC-MS analysis.
Bligh-Dyer Method
The Bligh-Dyer method is a modification of the Folch method that uses a smaller volume of solvent and is particularly suitable for samples with high water content.
Materials:
-
Serum sample
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
MS-grade water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To a glass centrifuge tube containing 100 µL of serum, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture for 10-15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of MS-grade water and vortex for another minute to induce phase separation.
-
Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will separate the mixture into two phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS injection.
Methyl-tert-butyl ether (MTBE) Method
The MTBE method offers a significant advantage over chloroform-based methods as the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the protein interface. This method is also more amenable to high-throughput applications.
Materials:
-
Serum sample
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
MS-grade water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Shaker
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 200 µL of serum in a glass tube, add 1.5 mL of methanol.
-
Vortex the mixture.
-
Add 5 mL of MTBE.
-
Incubate the mixture on a shaker for 1 hour at room temperature.
-
Induce phase separation by adding 1.25 mL of MS-grade water.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the sample at 1,000 x g for 10 minutes.
-
The mixture will separate into two phases. The upper phase is the lipid-rich MTBE layer.
-
Carefully collect the upper organic phase and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
One-Phase Extraction (OPE) with Methanol/Chloroform/MTBE (MMC)
A newer, simplified one-phase extraction method has been shown to provide excellent recovery for a wide range of lipid classes from human serum.
Materials:
-
Serum sample
-
Methanol/Chloroform/MTBE (MMC) solvent mixture
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Prepare the MMC solvent mixture (the exact ratio should be optimized, but a common starting point is a mixture that ensures a single phase with the serum). A study by Pellegrino et al. (2014) demonstrated high recovery with a mixture of methanol/chloroform/MTBE.
-
To 100 µL of human serum in an Eppendorf tube, add 2 mL of the MMC solvent mixture.
-
Vortex the sample thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted lipids.
-
Evaporate the supernatant to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Data Presentation
The choice of extraction method can significantly influence the quantitative results of a lipidomics study. The following table summarizes the reported recovery efficiencies of different LLE methods for various lipid classes. It is important to note that the efficiency can also be matrix-dependent.
| Lipid Class | Folch Method | Bligh-Dyer Method | MTBE Method | MMC (OPE) Method |
| Sterols | Good | Good | Good | ~100% |
| Cholesteryl Esters | Good | Good | Good | ~100% |
| Phosphatidylcholines (PC) | 90-98% | Good | 90-98% | ~100% |
| Phosphatidylethanolamines (PE) | Good | Good | Good | ~100% |
| Sphingomyelins (SM) | Good | Good | Good | ~100% |
| Triacylglycerols (TAG) | Good | Lower for high-fat samples | Good | ~100% |
| Free Fatty Acids (FFA) | Good | Good | Good | ~100% |
| Lysophosphatidylcholines (LPC) | Good | Good | Good | ~100% |
| Diacylglycerols (DAG) | Good | Good | Good | ~100% |
| Phosphatidylinositols (PI) | 67.3 ± 4.7% | Variable | 81.3 ± 8.1% | Good |
Note: "Good" indicates that the method is widely reported as effective for this lipid class, though specific quantitative data was not available in the cited sources for a direct numerical comparison in all cases. The MMC (OPE) method has been reported to achieve close to 100% recovery for the nine major lipid classes in human serum.
Visualization
The following diagrams illustrate the general workflow of liquid-liquid extraction and a decision-making process for selecting a suitable method.
Caption: General workflow of a biphasic liquid-liquid extraction protocol for lipids from serum.
Caption: Decision tree for selecting an appropriate lipid extraction method based on experimental goals.
References
Application Notes and Protocols for Targeted Lipidomics using 9-PAHSA-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and insulin-sensitizing properties.[1][2][3] Among the various isomers, 9-PAHSA is a predominant and biologically active form found in human serum and adipose tissue.[1][3] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic agent and biomarker for metabolic diseases.
This document provides a detailed application note and protocol for the targeted quantification of 9-PAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 9-PAHSA-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision in quantification.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for 9-PAHSA quantification using a deuterated internal standard. These values are based on established guidelines and published data for similar lipid molecules.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 nmol/L |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Matrix Effect | Monitored and compensated for by the internal standard |
| Recovery | > 85% |
RSD: Relative Standard Deviation, RE: Relative Error
Endogenous Levels of 9-PAHSA:
| Biological Matrix | Reported Concentration Range |
| Human Serum | Low nmol/L range |
| Human Adipose Tissue | Levels are correlated with insulin sensitivity and are generally higher than in serum. |
Signaling Pathways Involving 9-PAHSA
9-PAHSA exerts its biological effects through various signaling pathways, primarily by activating G-protein coupled receptor 120 (GPR120) and modulating autophagy.
Experimental Protocols
Targeted Lipidomics Workflow Overview
The following diagram illustrates the general workflow for the targeted quantification of 9-PAHSA using this compound as an internal standard.
Detailed Experimental Protocol
a. Materials and Reagents
-
9-PAHSA analytical standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
HPLC-grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
b. Sample Preparation
-
Sample Thawing: Thaw biological samples (e.g., 100 µL of plasma or homogenized adipose tissue) on ice.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, vortex briefly. This standard should be added at a concentration that falls within the linear range of the calibration curve.
-
Lipid Extraction (Folch Method):
-
To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a clean glass vial.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 90:10 (v/v) methanol:water, for LC-MS/MS analysis.
-
c. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of PAHSA isomers.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good chromatographic separation of 9-PAHSA from other isomers and matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for targeted quantification in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
9-PAHSA: Precursor ion (m/z) 537.5 → Product ion (m/z) 255.2 (palmitate fragment). Additional qualifying transitions can be monitored (e.g., 537.5 → 281.2).
-
This compound: Precursor ion (m/z) 541.5 → Product ion (m/z) 255.2. The product ion remains the same as the fragmentation occurs at the ester bond, leaving the unlabeled palmitate moiety.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
d. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 9-PAHSA into a blank matrix (e.g., charcoal-stripped plasma) that also contains the fixed concentration of this compound internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 9-PAHSA to this compound against the concentration of the 9-PAHSA standards. A linear regression with 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 9-PAHSA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples) within the linear range, both within a single analytical run (intra-day) and across multiple runs (inter-day).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive framework for the targeted quantification of 9-PAHSA in biological samples using this compound as an internal standard. The detailed protocols and workflow diagrams offer a practical guide for researchers in academia and industry. By employing a robust and validated LC-MS/MS method, researchers can obtain accurate and precise data on 9-PAHSA levels, which is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutics.
References
Application Notes and Protocols for the Quantification of 9-PAHSA and 9-PAHSA-d4 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid-9-hydroxystearic acid (9-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its significant role in various physiological processes, including glucose metabolism and inflammation. As a result, accurate and robust quantification of 9-PAHSA in biological matrices is crucial for advancing research in metabolic diseases and drug development. This document provides detailed application notes and protocols for the quantification of 9-PAHSA and its deuterated internal standard, 9-PAHSA-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Quantitative Data Summary
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analysis of 9-PAHSA and its deuterated internal standard, this compound. These transitions are essential for the selective and sensitive quantification of these analytes in complex biological samples. Tandem MS of 9-PAHSA in negative ionization mode yields three characteristic product ions at m/z 255, 281, and 299[1]. The transition of m/z 537 → 255 is the most abundant and is therefore recommended for quantification, while the other transitions can be used for confirmation[1].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| 9-PAHSA | 537.5 | 255.2 | Quantifier |
| 537.5 | 281.2 | Qualifier | |
| 537.5 | 299.3 | Qualifier | |
| This compound | 541.5 | 255.2 | Quantifier |
| 541.5 | 285.2 | Qualifier | |
| 541.5 | 303.3 | Qualifier |
Experimental Protocols
This section outlines a detailed protocol for the extraction and quantification of 9-PAHSA from biological matrices such as plasma or tissue homogenates.
Materials and Reagents
-
9-PAHSA analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation: Lipid Extraction
-
Internal Standard Spiking: To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of this compound internal standard solution.
-
Liquid-Liquid Extraction:
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: As listed in the table above.
-
Collision Gas: Argon
-
Optimization: It is crucial to optimize instrument-specific parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for each transition to achieve maximum sensitivity.
Signaling Pathway of 9-PAHSA
9-PAHSA has been identified as an important signaling molecule with anti-diabetic and anti-inflammatory properties[2]. One of its primary mechanisms of action is through the activation of the G-protein coupled receptor 120 (GPR120).
Caption: 9-PAHSA signaling through GPR120.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 9-PAHSA from biological samples.
Caption: Workflow for 9-PAHSA analysis.
References
Application Notes and Protocols for the Synthesis and Use of Deuterated FAHFA Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and anti-diabetic effects. Accurate quantification of these lipids in biological matrices is crucial for understanding their physiological roles and for the development of potential therapeutics. Due to their low endogenous concentrations, mass spectrometry-based methods are the primary choice for quantification. The use of stable isotope-labeled internal standards is essential for achieving high accuracy and precision in these measurements. This document provides detailed application notes and protocols for the synthesis of deuterated FAHFA internal standards and their application in quantitative analysis.
Synthesis of Deuterated FAHFA Internal Standards
The synthesis of a deuterated FAHFA internal standard, such as deuterated palmitic acid-9-hydroxy-stearic acid (d-PAHSA), typically involves a two-step process: 1) deuteration of the fatty acid and 2) esterification of the deuterated fatty acid with a hydroxy fatty acid.
Experimental Protocol: Synthesis of Deuterated Palmitic Acid (d-Palmitic Acid)
This protocol is based on the general method of hydrogen-deuterium exchange catalysis.
Materials:
-
Palmitic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C, 10 wt. %)
-
Parr reactor or similar high-pressure vessel
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a Parr reactor vessel, combine palmitic acid (1.0 g), 10% Pt/C (100 mg, 10 wt. % of the substrate), and D₂O (20 mL).
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times.
-
Pressurize the reactor with deuterium gas (D₂) to 10 bar.
-
Heat the reactor to 150 °C and stir the reaction mixture for 48 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the catalyst with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator to yield deuterated palmitic acid.
-
To increase the deuterium incorporation, the reaction can be repeated using the obtained deuterated palmitic acid as the starting material.
Characterization:
-
Mass Spectrometry (MS): Confirm the mass increase corresponding to the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR): Determine the degree and positions of deuteration.
Experimental Protocol: Esterification of d-Palmitic Acid with Methyl 9-Hydroxystearate
This protocol describes the esterification to form d-9-PAHSA.
Materials:
-
Deuterated palmitic acid (from the previous step)
-
Methyl 9-hydroxystearate
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve deuterated palmitic acid (1.2 eq) and methyl 9-hydroxystearate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the fatty acid/alcohol mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient to yield the pure deuterated FAHFA internal standard.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final deuterated FAHFA.
-
NMR Spectroscopy (¹H NMR and ¹³C NMR): Confirm the structure of the ester.
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated FAHFA internal standards.
Quantitative Data Summary
| Internal Standard | Deuterium Incorporation (%) | Purity (%) | Reference |
| d₄-12-PAHSA | >98 | >98 | [1] |
| d₃₁-PAHSA | Not specified | Not specified | [1] |
| ¹³C₄-9-PAHSA | Not applicable | >98 | Commercially available |
| ¹³C₁₈-12-OAHSA | Not applicable | >98 | [2] |
Application in Quantitative Analysis
Deuterated FAHFA internal standards are used in liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of endogenous FAHFAs in various biological matrices.
Experimental Protocol: Quantification of FAHFAs in Human Plasma
Materials:
-
Human plasma
-
Deuterated FAHFA internal standard solution (e.g., d₄-9-PAHSA in methanol)
-
Methanol
-
Chloroform
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Hexane
-
Ethyl acetate
-
LC-MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of methanol containing the deuterated FAHFA internal standard (e.g., 10 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
-
Lipid Extraction (Folch Method):
-
To the supernatant, add 800 µL of chloroform and 200 µL of water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of hexane and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids.
-
Elute the FAHFAs with 5 mL of ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried FAHFA fraction in 100 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the FAHFA isomers.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40 °C.
-
-
MS Conditions (example for d₄-9-PAHSA and 9-PAHSA):
-
Ionization mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) transitions:
-
9-PAHSA: Precursor ion [M-H]⁻ → Product ion (e.g., palmitate fragment).
-
d₄-9-PAHSA: Precursor ion [M-H]⁻ → Product ion (e.g., deuterated palmitate fragment).
-
-
-
Data Analysis:
-
Quantify the endogenous FAHFA concentration by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Analytical Workflow
References
Application Note: Quantification of 9-PAHSA Isomers in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Among them, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered substantial interest. Levels of PAHSAs are often correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.[3][4]
PAHSAs exist as multiple regioisomers, such as 5-PAHSA and 9-PAHSA, which differ in the position of the ester linkage on the hydroxy stearic acid.[1] These isomers can exhibit distinct biological activities. For instance, while both 5- and 9-PAHSA show anti-diabetic effects, only 9-PAHSA appears to have potent anti-inflammatory activity, highlighting the importance of isomer-specific quantification. Furthermore, these isomers exist as R- and S-stereoisomers, which can be produced and degraded differently by enzymes, adding another layer of complexity to their analysis.
This application note provides detailed protocols for the quantification of 9-PAHSA isomers in various biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based workflow. It also includes an overview of the key signaling pathways modulated by 9-PAHSA.
Signaling Pathways of 9-PAHSA
9-PAHSA exerts its biological effects through multiple signaling pathways. One key mechanism involves its interaction with G-protein-coupled receptors (GPCRs). It has been shown to act as a ligand for GPR120, leading to enhanced glucose uptake and anti-inflammatory effects. The activation of GPR120 by 9-PAHSA can promote the "browning" of white adipose tissue and inhibit the lipopolysaccharide (LPS)-induced NF-kappa B inflammatory pathway. Additionally, 9-PAHSA has been found to modulate autophagy-related pathways, including the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which is implicated in its protective effects against diabetic cardiovascular complications.
Experimental Workflow for 9-PAHSA Quantification
The accurate quantification of 9-PAHSA isomers from complex biological matrices requires a multi-step process. The workflow begins with lipid extraction from the sample, followed by an enrichment step using solid-phase extraction (SPE) to isolate the FAHFA fraction from other neutral lipids. The final analysis and quantification are performed using a highly sensitive LC-MS/MS system, typically operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is adapted for serum/plasma and tissue samples.
-
Sample Preparation:
-
For serum/plasma: Use 200 µL of sample.
-
For tissue: Homogenize ~50 mg of tissue in PBS.
-
-
Internal Standard Spiking: To the sample, add a known amount of isotopically labeled internal standard (e.g., 1 pmol of ¹³C₄-9-PAHSA) dissolved in chloroform. This is crucial for accurate quantification.
-
Solvent Addition: Add 1.5 mL of methanol, vortex briefly, then add 3 mL of chloroform.
-
Phase Separation: Vortex the mixture vigorously for 10-15 minutes. Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic phase to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until ready for SPE.
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol uses a silica cartridge to separate FAHFAs from more nonpolar lipids.
-
Cartridge Conditioning:
-
Pre-wash a 100 mg silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids like triglycerides. Discard this fraction.
-
Elution of FAHFAs: Elute the desired FAHFA fraction with 4 mL of ethyl acetate into a new collection tube.
-
Drying and Storage: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis for 9-PAHSA Isomer Quantification
This method uses reverse-phase chromatography coupled with tandem mass spectrometry.
-
Sample Reconstitution: Reconstitute the dried FAHFA extract in 30-50 µL of the initial mobile phase (e.g., 93:7 methanol:water with additives).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide is effective for resolving PAHSA isomers.
-
Flow Rate: 0.2 mL/min.
-
Run Time: A 30-minute run time is sufficient to resolve common PAHSA regioisomers.
-
Note on Chiral Separation: To separate R- and S-stereoisomers, a chiral column such as an amylose tris(3,5-dimethylphenylcarbamate) column is required, often with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer (e.g., TSQ Quantiva) is ideal for targeted quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Source Parameters:
-
Spray Voltage: 3.5 kV
-
Ion Transfer Tube Temperature: 325°C
-
Vaporizer Temperature: 275°C
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion for PAHSA is [M-H]⁻ at m/z 537.
-
MRM Transitions:
-
Quantifier: m/z 537 → 255 (corresponding to the palmitate fragment). This transition typically yields the highest ion count for all PAHSA isomers.
-
Qualifiers: m/z 537 → 281 and m/z 537 → 299. The ratios of these transitions are isomer-dependent and can be used for confirmation.
-
-
Quantitative Data Summary
Levels of 9-PAHSA and other isomers vary significantly across different biological samples and are altered in various metabolic states. The following table summarizes representative findings from the literature.
| PAHSA Isomer(s) | Biological Sample | Species | Condition | Key Finding | Reference(s) |
| 9-PAHSA | Serum & Adipose Tissue | Human | Insulin Resistance | Levels are significantly reduced compared to insulin-sensitive individuals. | |
| Total PAHSAs | Plasma | Human (Children) | Obesity | Lower plasma PAHSA levels in obese children compared to non-obese children. | |
| 5-PAHSA & Total PAHSAs | Breast Milk | Human | Maternal Obesity | Levels are significantly lower in the milk of obese mothers compared to lean mothers. | |
| 9-PAHSA | Adipose Tissue | Mouse (AG4OX) | GLUT4 Overexpression | R-9-PAHSA is the predominant stereoisomer that accumulates in adipose tissue. | |
| Multiple PAHSA Isomers | Plasma | Human | N/A | 5-, 6-, 7-, 8-, 9-, 10-, 11-, and 13/12-PAHSA regioisomers were detected. | |
| 9-PAHSA | Tumor Tissue | Human | Colorectal Cancer | Elevated levels of 9-HSA-containing FAHFAs in tumors compared to normal tissue. |
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA | TargetMol [targetmol.com]
Application Notes and Protocols for Robust LC-MS Gradient Separation of FAHFAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1][2] The diverse isomeric structures of FAHFAs, differing in the constituent fatty acid and the position of the ester linkage on the hydroxy fatty acid, present a significant analytical challenge for accurate quantification and characterization. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for FAHFA analysis due to its high sensitivity and selectivity.[1][2] Developing a robust LC-MS gradient is crucial for resolving these closely related isomers, enabling a deeper understanding of their physiological roles and potential as therapeutic agents.
This document provides detailed application notes and protocols for the development of a robust LC-MS gradient for the separation of FAHFA isomers. It includes a comprehensive experimental workflow, from sample preparation to data acquisition, and a detailed LC gradient that can be adapted for various biological matrices. Furthermore, it presents a summary of quantitative FAHFA levels in different biological samples and illustrates the known signaling pathway of FAHFAs.
Experimental Protocols
Sample Preparation: Extraction of FAHFAs from Biological Matrices
A robust and reproducible sample preparation protocol is the foundation of reliable quantitative analysis. The following protocol is adapted from established methods for FAHFA extraction from plasma and adipose tissue.
Materials:
-
Biological sample (e.g., plasma, homogenized adipose tissue)
-
Internal Standard (IS): e.g., ¹³C-labeled 9-PAHSA
-
Chloroform
-
Methanol
-
0.15 M citric acid/0.3 M sodium phosphate buffer, pH 4.0
-
Solid-Phase Extraction (SPE) silica cartridges (500 mg)
-
Hexane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization (for tissue): Homogenize 50-100 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: To 100 µL of plasma or homogenized tissue, add the internal standard (e.g., 10 µL of 1 µg/mL ¹³C-9-PAHSA in chloroform).
-
Liquid-Liquid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of the citric acid/phosphate buffer.
-
Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) for Cleanup and Enrichment:
-
Condition the silica SPE cartridge with 5 mL of hexane.
-
Re-dissolve the dried lipid extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids.
-
Elute the FAHFAs with 5 mL of ethyl acetate.
-
Evaporate the ethyl acetate fraction to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried FAHFA extract in 100 µL of the initial LC mobile phase (e.g., 70% Mobile Phase A: 30% Mobile Phase B) for LC-MS analysis.
LC-MS Method for FAHFA Separation
This protocol describes a robust gradient LC-MS method for the separation of FAHFA isomers using a reversed-phase C18 column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.7 µm particle size)
-
Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 20 mM ammonium formate
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
LC Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70 | 30 |
| 0.75 | 70 | 30 |
| 2.00 | 55 | 45 |
| 2.50 | 48 | 52 |
| 4.00 | 42 | 58 |
| 5.50 | 34 | 66 |
| 7.00 | 30 | 70 |
| 9.00 | 25 | 75 |
| 10.00 | 3 | 97 |
| 13.00 | 3 | 97 |
| 13.10 | 70 | 30 |
| 15.00 | 70 | 30 |
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument (e.g., Desolvation Gas: 600 L/hr, Cone Gas: 50 L/hr)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
MRM Transitions for Common PAHSAs (Precursor Ion m/z 537.5):
| Analyte | Product Ion (m/z) | Collision Energy (eV) |
| 9-PAHSA | 255.2 (Palmitate) | 25 |
| 9-PAHSA | 281.2 (Oleate) | 20 |
| 9-PAHSA | 299.2 (Hydroxystearate) | 15 |
Note: Collision energies should be optimized for the specific instrument and FAHFA species.
Data Presentation
The following tables summarize quantitative data of FAHFA levels in human plasma and tissues from published studies. These values can serve as a reference for expected concentration ranges.
Table 1: FAHFA Concentrations in Human Plasma
| FAHFA Species | Condition | Concentration (pmol/mL) | Reference |
| Total PAHSAs | Lean | 106.10 ± 5.14 | [3] |
| Total PAHSAs | Overweight/Obese | 124.31 ± 10.06 | |
| 9-POHSA | Healthy | 1184.4 ± 526.1 | |
| 9-OAHSA | Healthy | 374.0 ± 194.6 | |
| Total FAHFAs | Omnivores | 12.82 (7.57; 14.86) nmol/L | |
| Total FAHFAs | Vegetarians/Vegans | 5.86 (5.10; 6.71) nmol/L | |
| Total FAHFAs | Non-obese | 5.22 (4.18; 7.46) nmol/L | |
| Total FAHFAs | Obese | 3.24 (2.80; 4.30) nmol/L |
Data are presented as mean ± SD or median (25th percentile; 75th percentile).
Table 2: FAHFA Concentrations in Mouse Tissues
| FAHFA Species | Tissue | Condition | Concentration (pmol/mg protein) | Reference |
| Total FAHFAs | Liver | Control | 1.83 ± 0.21 | |
| Total FAHFAs | Liver | db/db (diabetic) | 0.65 ± 0.17 | |
| Total FAHFAs | pgWAT | Female | Higher levels | |
| Total FAHFAs | pgWAT | Male | Lower levels | |
| Total FAHFAs | scWAT | Female | Higher levels | |
| Total FAHFAs | scWAT | Male | Lower levels |
pgWAT: perigonadal white adipose tissue; scWAT: subcutaneous white adipose tissue.
Visualizations
Discussion
The provided LC-MS method offers a robust starting point for the separation of FAHFA isomers. The use of a C18 column with a gradient of water, acetonitrile, and isopropanol provides good retention and separation for these relatively non-polar lipids. The addition of ammonium formate to the mobile phase aids in the deprotonation of the carboxylic acid group of FAHFAs, enhancing their ionization efficiency in negative ESI mode. For complex biological samples, further optimization of the gradient may be necessary to resolve specific isomers of interest. This can be achieved by adjusting the gradient slope, the initial and final mobile phase compositions, and the column temperature.
The quantitative data presented highlight the dynamic regulation of FAHFA levels in response to diet and metabolic state. For instance, lower levels of circulating FAHFAs have been observed in obese and insulin-resistant individuals, suggesting a potential role for these lipids in the pathophysiology of metabolic diseases. The differences in FAHFA concentrations between various tissues also underscore the importance of localized measurements to understand their specific biological functions.
The signaling pathway diagram illustrates how FAHFAs can exert their anti-diabetic and anti-inflammatory effects through the G protein-coupled receptor GPR120. Activation of GPR120 by FAHFAs can lead to increased insulin-stimulated glucose uptake in adipocytes via the PI3K-Akt pathway and can attenuate inflammation by inhibiting the NF-κB signaling cascade through a β-arrestin 2-dependent mechanism.
Conclusion
This application note provides a comprehensive guide for the development and implementation of a robust LC-MS method for the separation and quantification of FAHFAs. The detailed protocols, data tables, and signaling pathway diagram offer valuable resources for researchers in academia and industry who are investigating the therapeutic potential of this exciting class of lipids. The ability to accurately measure and characterize FAHFA isomers is essential for advancing our understanding of their role in health and disease and for the development of novel FAHFA-based therapeutics.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 9-PAHSA in Biological Matrices using GC-MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 9-palmitoyl-hydroxy stearic acid (9-PAHSA) in biological samples, such as plasma and adipose tissue, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of 9-PAHSA, a derivatization step is essential to facilitate its analysis by GC-MS. The method described herein employs 9-PAHSA-d4 as a deuterated internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals engaged in metabolic research and lipidomics.
Introduction
9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have emerged as important signaling molecules with anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic agent. While Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for 9-PAHSA analysis, GC-MS offers a high degree of chromatographic resolution and structural information. This application note details a robust GC-MS method for the quantification of 9-PAHSA, incorporating this compound as an internal standard for reliable results.
Experimental Workflow
The overall workflow for the GC-MS analysis of 9-PAHSA is depicted below. The process involves lipid extraction from the biological sample, addition of the this compound internal standard, derivatization to increase volatility, and subsequent analysis by GC-MS.
Caption: Experimental workflow for 9-PAHSA analysis.
Experimental Protocols
Materials and Reagents
-
9-PAHSA standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
Chloroform, Methanol, Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Sodium Chloride (NaCl) solution (0.9%)
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Heating block or oven
-
Vortex mixer and centrifuge
Sample Preparation
For Plasma Samples:
-
To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of this compound in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Wash the remaining aqueous phase with 1 mL of chloroform and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
For Adipose Tissue Samples:
-
Weigh approximately 50 mg of frozen adipose tissue.
-
Add 10 µL of a known concentration of this compound in methanol.
-
Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v) using a tissue homogenizer.
-
Follow steps 3-7 as described for plasma samples.
Derivatization (Silylation)
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of high molecular weight fatty acid esters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5HT (30 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent high-temperature column |
| Injector | Splitless, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 150°C, hold for 1 min; ramp at 15°C/min to 300°C; ramp at 5°C/min to 350°C, hold for 10 min |
| MS System | Agilent 5977B MSD or equivalent |
| Transfer Line | 350°C |
| Ion Source | 230°C |
| Ionization | Electron Ionization (EI), 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined empirically based on the mass spectrum of the 9-PAHSA-TMS derivative. Expected ions would correspond to the molecular ion and characteristic fragments. |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve. Prepare standards with known concentrations of 9-PAHSA and a fixed concentration of this compound. The ratio of the peak area of the 9-PAHSA derivative to the peak area of the this compound derivative is plotted against the concentration of 9-PAHSA.
Table 1: Example Quantitative Data for 9-PAHSA Analysis
| Analyte | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/mL) |
| 9-PAHSA | e.g., 22.5 | e.g., 180,000 | e.g., 600,000 | e.g., 0.30 | e.g., 5.5 |
| ... | ... | ... | ... | ... | ... |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Recovery (%) | 90 - 110% |
Note: These values are representative and should be determined for each specific assay.
Signaling Pathways of 9-PAHSA
9-PAHSA has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the quantitative data in a biological context.
Caption: Simplified signaling pathway of 9-PAHSA.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of 9-PAHSA in biological samples using GC-MS with a deuterated internal standard. The use of this compound is critical for achieving the accuracy and precision required for meaningful biological interpretation. The described method, including sample preparation, derivatization, and optimized GC-MS parameters, offers a reliable tool for researchers investigating the role of 9-PAHSA in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 9-PAHSA
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to minimize matrix effects in the quantification of 9-palmitoleoyl-9-hydroxy-stearic acid (9-PAHSA) and other related fatty acid esters of hydroxy fatty acids (FAHFAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 9-PAHSA quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a sample matrix.[1][2] Biological samples like plasma, serum, or tissue are complex mixtures containing salts, proteins, and lipids (e.g., phospholipids) that can interfere with the ionization of 9-PAHSA in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results. Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: What is the most critical step to minimize matrix effects?
A2: Effective sample preparation is the most critical step to reduce matrix effects.[3] Techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to remove interfering substances like phospholipids and salts from the sample extract before it is injected into the LC-MS system. A cleaner sample results in a more stable and accurate signal for 9-PAHSA.
Q3: What type of internal standard is best for 9-PAHSA quantification?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects and correcting for analyte loss during sample preparation. For 9-PAHSA, a ¹³C-labeled version (e.g., ¹³C₁₆-9-PAHSA) is highly recommended. These standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will be affected by matrix effects and extraction variability in the same way. Deuterium-labeled standards can sometimes exhibit different chromatographic retention times, making ¹³C-labeled standards a more reliable choice.
Q4: I am seeing a high background signal for PAHSAs even in my blank samples. What is the likely cause?
A4: A significant source of background signal for PAHSAs can be the Solid-Phase Extraction (SPE) cartridges themselves. Different lots of silica SPE cartridges can have varying levels of PAHSA contamination. To mitigate this, it is crucial to perform extensive pre-washing of the SPE cartridges with organic solvents like ethyl acetate and methanol before conditioning and sample loading. Running a blank extraction (using water instead of a biological sample) can also help quantify this background, which can then be subtracted from the sample signals for more accurate results.
Q5: Are there any known interferences that co-elute with PAHSA isomers?
A5: Yes, certain ceramides can interfere with the analysis of specific PAHSA isomers. For example, C16:0 ceramide shares major multiple reaction monitoring (MRM) transitions with 5-PAHSA. While chromatographic separation can sometimes resolve these, it is important to monitor multiple MRM transitions. The ratio of qualifier to quantifier ions for the ceramide will differ from that of the authentic PAHSA standard, allowing for its identification and exclusion from quantification.
Analytical Workflow & Troubleshooting
This section provides a logical workflow for 9-PAHSA quantification and a guide to troubleshoot common issues encountered at each stage.
Caption: General workflow for 9-PAHSA quantification and key troubleshooting points.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Phase Separation (LLE): Insufficient centrifugation can lead to poor separation of the organic and aqueous layers. | Centrifuge samples at a higher speed (e.g., 2000-2500 x g) for a longer duration (5-10 min) to achieve a clear phase separation. |
| Inefficient SPE Binding/Elution: Incorrect solvent polarity, insufficient cartridge conditioning, or sample overload. | Ensure the SPE cartridge is properly conditioned. Optimize loading and elution solvent volumes and polarities. Check that the sample is fully dissolved in the loading solvent. | |
| High Background Signal / Noisy Baseline | Contaminated SPE Cartridges: Silica SPE cartridges are a known source of PAHSA background contamination. | Pre-wash SPE cartridges extensively with solvents like ethyl acetate and methanol before conditioning with hexane. Always include an extraction blank to measure and subtract the background signal. |
| Contaminated Solvents or Glassware: Impurities in solvents or improperly cleaned glassware can introduce interfering signals. | Use high-purity, LC-MS grade solvents and meticulously clean all glassware. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column frit or head. | Use a guard column to protect the analytical column. Implement a robust column washing procedure between runs. If the problem persists, flush or replace the column. |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Reconstitute the final dried extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual extraction steps can introduce variability between samples. | Use an automated liquid handler if available. Ensure consistent vortexing times, solvent volumes, and handling procedures for all samples. |
| Uncorrected Matrix Effects: Significant ion suppression or enhancement that differs between samples. | Crucially, use a stable isotope-labeled internal standard (e.g., ¹³C-9-PAHSA). This is the most effective way to correct for sample-to-sample variations in matrix effects and recovery. | |
| Analyte Degradation: 9-PAHSA, as an ester, can be susceptible to degradation. | Thaw biological samples on ice and process them promptly. Avoid exposure to strong acids or bases during extraction. |
Experimental Protocols
Protocol 1: Lipid Extraction via Modified Bligh & Dyer (LLE)
This protocol is a common method for extracting total lipids from biological samples like plasma or tissue homogenates.
-
Homogenization: For tissue samples (e.g., 150 mg), homogenize on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3.0 mL chloroform. For plasma/serum (e.g., 200 µL), add to a mixture of 1.3 mL PBS, 1.5 mL methanol, and 3.0 mL chloroform.
-
Internal Standard Spiking: Before extraction, add the stable isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) directly into the chloroform.
-
Phase Separation: Vortex the mixture vigorously for 30-60 seconds. Centrifuge at approximately 2,200 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further processing (e.g., by SPE).
Protocol 2: FAHFA Enrichment via Solid-Phase Extraction (SPE)
This protocol is used to clean up the lipid extract from the LLE step, specifically to remove neutral lipids and other interferences.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of FAHFAs.
-
Pre-Wash (Critical Step): To remove background contaminants, wash the silica SPE cartridge (e.g., 500 mg) with 6 mL of ethyl acetate, followed by 6 mL of methanol if desired, letting each solvent pass through completely.
-
Condition: Condition the cartridge by passing 6 mL of hexane through it.
-
Load Sample: Reconstitute the dried lipid extract from the LLE step in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Wash: Elute and discard neutral lipids and other nonpolar interferences by adding 6 mL of 5% ethyl acetate in hexane.
-
Elute and Collect: Elute the desired FAHFA fraction by adding 4 mL of 100% ethyl acetate and collect this fraction in a clean tube.
-
Dry Down: Evaporate the collected FAHFA fraction to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 40 µL) of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
Data and Method Comparison
Comparison of Sample Preparation Techniques
While direct comparative recovery data for 9-PAHSA is limited, the following table summarizes the general characteristics, advantages, and disadvantages of LLE and SPE for lipid analysis based on extensive literature for similar analytes.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Function | Bulk lipid extraction from aqueous samples. | Cleanup and fractionation of lipid extracts. |
| Selectivity | Lower; co-extracts a wide range of lipids. | Higher; can isolate specific lipid classes based on polarity. |
| Typical Recovery | Can be lower for some analytes due to partitioning equilibria. | Generally high and consistent when optimized. |
| Matrix Effect Reduction | Moderate; removes proteins and salts but not all interfering lipids. | Excellent; highly effective at removing phospholipids and other sources of ion suppression. |
| Throughput | Can be labor-intensive and difficult to automate. | Amenable to high-throughput automation (e.g., 96-well plates). |
| Potential Issues | Emulsion formation; analyte loss in aqueous phase. | Cartridge contamination; analyte breakthrough or irreversible binding. |
Key Mass Spectrometry Parameters for 9-PAHSA
For targeted quantification, Multiple Reaction Monitoring (MRM) is used. The instrument is set to monitor specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Designation |
| PAHSA (e.g., 9-PAHSA) | 537.5 | 255.2 | Quantifier (Palmitate) |
| 537.5 | 281.2 | Qualifier (Stearate) | |
| ¹³C-PAHSA (Internal Std.) | e.g., 541.5 (for ¹³C₄) | 259.2 | Quantifier (¹³C-Palmitate) |
| Table is based on representative data. Exact m/z values may vary based on the specific SIL standard used. The transition m/z 537 → 255 is noted as the most reliable for PAHSA quantification. |
References
Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of lipids.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
-
Possible Cause: The presence of co-eluting matrix components is reducing the ionization efficiency of your target analyte.[1][2] This is a classic sign of ion suppression.[3] In lipid analysis, common culprits include phospholipids, salts, and detergents.[4][5]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. It can be optimized to selectively isolate the analyte of interest while washing away matrix components like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at separating lipids from interfering substances based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression.
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate your analyte of interest from co-eluting, suppression-inducing compounds.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
Adjust the Mobile Phase Gradient: Optimizing the gradient can enhance the resolution between the analyte and interfering matrix components.
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only practical if the analyte concentration is high enough to remain detectable after dilution.
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: What are the common causes of ion suppression in lipid analysis?
A2: In the context of lipid analysis from biological samples, the primary causes of ion suppression are:
-
Phospholipids: These are highly abundant in biological membranes and are a major contributor to ion suppression, especially in positive electrospray ionization mode.
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and interfere with the ionization process.
-
Detergents and Polymers: These can be introduced during sample preparation and are known to cause significant ion suppression.
Q3: How can I detect and diagnose ion suppression in my experiments?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves continuously infusing a solution of your analyte into the MS while injecting a blank matrix sample onto the LC column. A drop in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.
Q4: What is the difference between ion suppression and ion enhancement?
A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal. Both are types of matrix effects and can compromise the accuracy of quantitative analysis.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: ESI is generally more susceptible to ion suppression than APCI due to the nature of the ionization process. The competition for charge and surface area on the ESI droplet makes it more prone to interference from co-eluting matrix components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Oxylipins in Human Plasma
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Overall Performance for Broad Spectrum Oxylipin Analysis |
| Liquid-Liquid Extraction (Ethyl Acetate) | Insufficient | Significant | Not Recommended |
| SPE (Oasis HLB) | Moderate | Insufficient Removal of Interferences | Sub-optimal |
| SPE (Strata-X) | Moderate | Insufficient Removal of Interferences | Sub-optimal |
| SPE (BondElut Anion Exchange) | Low | Excellent Removal of Interferences | Not ideal due to low recovery |
| SPE (C18 with water/n-hexane wash) | High | Good Removal of Interferences | Recommended |
This table is a summary of findings from a comparative study on sample preparation methods for oxylipin analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lipid Cleanup from Plasma
This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples.
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent. Add the internal standard solution.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece union
-
Standard solution of the analyte of interest
-
Blank matrix sample (e.g., plasma extract prepared without the analyte)
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column and the outlet of the syringe pump to a tee-piece. Connect the outlet of the tee-piece to the ion source of the mass spectrometer.
-
Infusion: Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the analyte standard solution.
-
Data Acquisition: Begin the infusion of the standard solution and acquire data on the mass spectrometer in MRM or full scan mode for the analyte of interest. A stable baseline signal should be observed.
-
Matrix Injection: Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic gradient.
-
Data Analysis: Monitor the baseline of the infused analyte. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.
-
Visualizations
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 9-PAHSA-d4 in plasma during storage and handling
This technical support center provides guidance on the stability of 9-PAHSA-d4 in plasma during storage and handling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples containing this compound?
For long-term stability, plasma samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Storage at -80°C has been shown to have a negligible impact on the plasma metabolome for up to 2.5 years, and the fatty acid composition of plasma lipids is stable for nearly 4 years at this temperature.[2][3][4] For short-term storage, -20°C is suitable for up to 7 days.[2]
Q2: How should I handle plasma samples during processing to minimize degradation of this compound?
To minimize degradation, it is recommended to thaw plasma samples on ice. It is also advisable to limit the number of freeze-thaw cycles to no more than three. When preparing samples for analysis, such as by liquid chromatography-mass spectrometry (LC-MS), reconstitute only a few samples at a time and keep them at 10°C to reduce solvent evaporation.
Q3: Are there any specific recommendations for the type of collection tubes for plasma samples?
The choice of anticoagulant can influence metabolomic studies. For general metabolomics, heparin-containing tubes have been shown to not interfere with nuclear magnetic resonance (NMR) spectra while preserving full spectral information.
Q4: What are the main causes of this compound degradation in plasma?
The primary causes of degradation for lipids, including this compound, in plasma are enzymatic hydrolysis and oxidation. These processes are accelerated at higher temperatures, such as room temperature. Therefore, strict adherence to cold storage and handling protocols is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. For short-term, do not exceed 7 days at -20°C. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample. Do not exceed three freeze-thaw cycles. | |
| Prolonged exposure to room temperature during handling. | Keep samples on ice at all times during processing. Minimize the time samples spend outside of cold storage. | |
| High variability in results | Inconsistent sample handling procedures. | Standardize protocols for thawing, extraction, and analysis across all samples. Use a consistent and minimal number of freeze-thaw cycles. |
| Solvent evaporation during sample preparation for LC-MS. | Reconstitute a limited number of samples at a time and maintain them at 10°C in the autosampler to minimize evaporation. | |
| Presence of unexpected peaks in chromatogram | Contamination or degradation products. | Review sample handling and extraction procedures to minimize exposure to contaminants and conditions that promote degradation (e.g., heat, light). Use high-purity solvents and reagents. |
Storage Condition Recommendations
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 4 years | Recommended for long-term storage to ensure the stability of fatty acid composition. Flash freezing in liquid nitrogen is advised for initial preservation. |
| -20°C | Up to 7 days | Suitable for short-term storage. |
| Room Temperature | Not Recommended | Significant impact on lipoproteins and choline compounds observed after 2.5 hours. |
Experimental Protocols
Plasma Sample Collection and Storage
-
Collect whole blood in appropriate anticoagulant-containing tubes (e.g., heparin).
-
Centrifuge the blood to separate the plasma.
-
Immediately flash-freeze the plasma aliquots in liquid nitrogen.
-
Store the frozen plasma samples at -80°C until analysis.
Lipid Extraction from Plasma
This protocol is a general method for lipid extraction and FAHFA enrichment:
-
To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the lower organic phase to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
-
Wash a silica extraction cartridge with hexane.
-
Further wash the cartridge with 95:5 hexane:ethyl acetate to remove neutral lipids.
-
Elute the FAHFAs with ethyl acetate.
-
The resulting samples can be reconstituted in methanol for LC-MS analysis.
Visualizations
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting poor chromatographic resolution of PAHSA isomers
Welcome to the technical support center for the analysis of Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSA) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic resolution of these important lipid molecules.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution of PAHSA isomers so challenging?
A1: The primary challenge in separating PAHSA isomers lies in their structural similarity. Regio-isomers, such as 5-PAHSA and 9-PAHSA, have identical chemical formulas and mass-to-charge ratios (m/z), making them difficult to distinguish using mass spectrometry alone.[1][2] Their similar physicochemical properties also result in very close retention times on standard reversed-phase liquid chromatography (LC) columns. Furthermore, enantiomers (R- and S-forms) of each regio-isomer require specialized chiral chromatography for separation.[2]
Q2: What are the most common issues that lead to poor resolution of PAHSA isomers?
A2: The most common issues include:
-
Co-elution of regio-isomers: Insufficient selectivity of the analytical column.
-
Peak tailing or broadening: Often caused by secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.
-
Interference from other lipids: Co-eluting lipids, such as certain ceramides, can have similar MRM transitions to PAHSAs, leading to inaccurate quantification.[3]
-
Low signal intensity: Due to the low abundance of PAHSAs in biological samples.[2]
-
Inadequate sample preparation: Incomplete extraction or enrichment can introduce interfering substances.
Q3: What type of analytical column is recommended for PAHSA isomer separation?
A3: For the separation of regio-isomers , reversed-phase columns, particularly C18 columns, are widely used. To separate enantiomers , a chiral stationary phase is necessary. Columns such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose-based columns (e.g., Lux 5 μm Cellulose-3) have been shown to be effective.
Troubleshooting Guide: Poor Chromatographic Resolution
This guide provides a systematic approach to troubleshooting and resolving common issues with the chromatographic separation of PAHSA isomers.
Issue 1: Co-elution of Regio-isomers (e.g., 5-PAHSA and 9-PAHSA)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Selectivity | - Switch to a different C18 column: Different C18 columns from various manufacturers can offer different selectivities. - Consider a chiral column: Some chiral columns can also resolve regio-isomers. |
| Suboptimal Mobile Phase | - Adjust the organic modifier: Vary the ratio of acetonitrile or methanol in the mobile phase. - Modify the mobile phase pH: Increasing the pH with a volatile modifier like ammonium hydroxide can alter the elution profile of PAHSAs relative to contaminants. - Incorporate a low concentration of a different additive: For example, a small amount of isopropanol in the mobile phase can sometimes improve separation. |
| Inappropriate Gradient Slope | - Decrease the gradient slope: A shallower gradient provides more time for the isomers to separate. |
| Elevated Flow Rate | - Reduce the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the total run time. |
| High Column Temperature | - Optimize column temperature: Lowering the temperature can sometimes enhance resolution, but it may also increase backpressure and peak broadening. A systematic evaluation of temperature is recommended. |
Issue 2: Interference from a Co-eluting Contaminant (e.g., C16:0 Ceramide)
Background: Certain ceramides can share the same precursor and product ion transitions used for PAHSA detection in multiple reaction monitoring (MRM) assays.
Identification and Resolution:
| Step | Action |
| 1. Confirm Contaminant Identity | The ratio of product ions can help differentiate PAHSAs from ceramides. For PAHSAs, the product ion m/z 255.2 (palmitate) is typically more abundant than m/z 281.2 (dehydrated hydroxystearic acid). For the C16:0 ceramide contaminant, this ratio is reversed. |
| 2. Chromatographic Separation | - Increase mobile phase pH: Raising the pH (e.g., using 0.03% ammonium hydroxide) can accelerate the elution of PAHSAs while the neutral ceramide's retention time remains unaffected, thereby resolving the two peaks. |
| 3. MS/MS Optimization | - Select alternative MRM transitions: If possible, identify and use MRM transitions that are specific to PAHSAs and not shared by the interfering ceramide. |
Experimental Protocols
Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for PAHSA Enrichment
This protocol describes the extraction of FAHFAs, including PAHSAs, from tissue or serum samples.
-
Sample Homogenization:
-
For tissues, homogenize in a suitable buffer (e.g., PBS).
-
For serum/plasma, dilute with PBS.
-
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the homogenized sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica-based SPE cartridge with the appropriate solvents.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with non-polar solvents to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent system (e.g., diethyl ether with 2% acetic acid).
-
-
Final Preparation:
-
Dry the eluted fraction under nitrogen.
-
Reconstitute in the LC-MS mobile phase for analysis.
-
Protocol 2: LC-MS/MS Method for PAHSA Isomer Separation
This is a representative method for the analysis of PAHSA isomers. Optimization will be required for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 250 mm, 3 µm particle size) |
| Mobile Phase A | Water with 0.01-0.03% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.01-0.03% Ammonium Hydroxide |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute all isomers. |
| Flow Rate | 0.15 - 0.20 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transition (Quantifier) | m/z 537.5 → 255.2 (for PAHSA) |
| MRM Transition (Qualifier) | m/z 537.5 → 281.2 (for PAHSA) |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor chromatographic resolution of PAHSA isomers.
Experimental Workflow for PAHSA Analysis
References
reducing background noise from SPE cartridges in FAHFA analysis
Technical Support Center: FAHFA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise from Solid Phase Extraction (SPE) cartridges during Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when using SPE cartridges for FAHFA analysis?
A1: The primary sources of background noise in FAHFA analysis using SPE cartridges often originate from the cartridges themselves and the experimental environment. These include:
-
SPE Cartridge Components: The sorbent material, frits, and column housings of the SPE cartridges are major contributors to background noise. Phthalates and other plasticizers used during the manufacturing process can leach into the sample.[1]
-
Solvent and Reagent Impurities: The use of solvents and reagents that are not of high purity (e.g., LC-MS grade) can introduce a variety of chemical contaminants.[2][3]
-
Leachables from Labware: Plasticware, such as pipette tips and collection tubes, can be a source of leachable contaminants, including plasticizers that interfere with FAHFA analysis. It is recommended to use glassware whenever possible.[2][4]
-
Cross-Contamination: Residue from previous analyses can lead to carryover and contribute to the background signal.
Q2: How can I minimize background noise originating from the SPE cartridge itself?
A2: Minimizing background noise from the SPE cartridge is critical for sensitive FAHFA analysis. A key strategy is to perform a pre-wash of the cartridge with various organic solvents before conditioning and sample loading. This helps to remove contaminants that may have been introduced during manufacturing. One study found that pre-washing with ethyl acetate, methanol, or a combination of solvents significantly reduced the background signal for certain FAHFAs.
Q3: Are there specific types of FAHFAs that are more prone to background interference from SPE cartridges?
A3: Yes, research has shown that different FAHFA families can be affected differently by background noise from SPE cartridges. For instance, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are known to have significant and variable background signals originating from the SPE cartridges. In contrast, Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs) have been observed to have a negligible background signal, making them potentially better markers for quantifying FAHFA levels in biological samples with low concentrations.
Q4: Is it necessary to run a blank sample, and what should it contain?
A4: Yes, running a blank sample is a crucial step for accurate quantification in FAHFA analysis. The blank should consist of the same solvent used to reconstitute the sample (e.g., chloroform or water) and be processed through the entire SPE and LC-MS workflow in the same manner as the actual samples. This allows for the measurement of the background signal, which can then be subtracted from the signal of the biological samples to ensure more accurate quantification. For serum analysis, it has been noted that the background signal can be as high as ~15% of the total serum signal.
Troubleshooting Guides
Issue 1: High Background Signal Observed in the FAHFA Mass Range
Possible Cause: Contamination from the SPE cartridge.
Solution:
-
Implement a Cartridge Pre-wash: Before the standard conditioning step, wash the SPE cartridge with a series of organic solvents. A recommended pre-wash protocol involves using 6 mL of ethyl acetate followed by 6 mL of methanol.
-
Test Different Pre-wash Solvents: The optimal pre-wash solvent may vary depending on the specific contaminants and the lot of SPE cartridges. You can test different solvents such as ethyl acetate, methanol, and dichloromethane to determine which is most effective at reducing the background for your specific analysis.
-
Run a Cartridge Blank: After the pre-wash and conditioning, run a blank solvent sample through the cartridge and analyze the eluate to confirm that the background has been sufficiently reduced.
Issue 2: Inconsistent and Variable Background Noise Across Different Samples and Batches
Possible Cause: Variability between different lots of SPE cartridges.
Solution:
-
Test New Lots of Cartridges: Before using a new lot of SPE cartridges for sample analysis, test a few cartridges from the new lot by running blank samples to assess the background level.
-
Standardize the Pre-wash Protocol: Apply a consistent and robust pre-wash protocol to all cartridges, regardless of the lot, to minimize variability.
-
Consider an Alternative FAHFA Marker: If the background for a specific FAHFA, like PAHSA, remains problematic, consider using a different FAHFA family, such as OAHSA, which has been shown to have a much lower background signal.
Issue 3: Presence of Phthalate and Other Plasticizer Peaks in the Chromatogram
Possible Cause: Leaching of contaminants from plastic labware or SPE cartridges.
Solution:
-
Use Glassware: Whenever possible, substitute plastic labware (e.g., collection tubes, vials) with glass alternatives to minimize the risk of plasticizer contamination.
-
High-Purity Solvents: Ensure that all solvents used are of high purity (LC-MS grade) and are suitable for sensitive lipid analysis.
-
Evaluate SPE Cartridge Material: Some manufacturers offer SPE cartridges made from materials less prone to leaching, such as glass cartridges.
Experimental Protocols
SPE Protocol for FAHFA Enrichment
This protocol is adapted from established methods for the solid-phase extraction of FAHFAs from biological samples.
Materials:
-
Silica SPE cartridges (e.g., Strata SI-1 Silica, 500 mg, 3 mL)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Nitrogen gas source
-
SPE manifold
Procedure:
-
Cartridge Pre-wash (Optional but Recommended):
-
Wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Follow with a wash of 6 mL of methanol.
-
-
Cartridge Conditioning:
-
Condition the cartridge with 6 mL of hexane.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Apply the reconstituted sample to the conditioned SPE cartridge.
-
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
-
Elution of FAHFAs:
-
Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Storage:
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Store the dried sample at -80°C until analysis.
-
| Step | Solvent | Volume | Purpose |
| Pre-wash | Ethyl Acetate | 6 mL | To remove potential contaminants from the cartridge. |
| Methanol | 6 mL | To further wash the cartridge. | |
| Conditioning | Hexane | 6 mL | To prepare the stationary phase for sample loading. |
| Sample Loading | Chloroform | 200 µL | To load the lipid extract onto the cartridge. |
| Washing | 5% Ethyl Acetate in Hexane | 6 mL | To elute neutral lipids and other interferences. |
| Elution | Ethyl Acetate | 4 mL | To elute the FAHFA fraction. |
Visualizations
Caption: Workflow for FAHFA analysis using SPE with background reduction steps.
References
- 1. Potential sources of background contaminants in solid phase extraction and microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for 9-PAHSA Detection
Welcome to the technical support center for the analysis of 9-Palmitoleoyl-9-hydroxy-stearic acid (9-PAHSA) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for accurate and sensitive 9-PAHSA detection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for 9-PAHSA detection?
A1: For the detection of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs), negative electrospray ionization (ESI) mode is the standard and recommended approach.[1] This is because the acidic nature of the molecule allows for the ready formation of the deprotonated molecule, [M-H]⁻.
Q2: What are the characteristic mass-to-charge ratios (m/z) I should be looking for when analyzing 9-PAHSA?
A2: In negative ESI mode, the precursor ion for 9-PAHSA is [M-H]⁻ at an m/z of 537.[1] When subjected to tandem mass spectrometry (MS/MS), 9-PAHSA yields three characteristic product ions:
-
m/z 255: Corresponds to the palmitic acid fragment.
-
m/z 281: Corresponds to a C18:1 fatty acid fragment.
-
m/z 299: Corresponds to the hydroxystearic acid fragment.[1]
The relative abundance of these fragments is a key identifier, with the transition m/z 537 → 255 typically yielding the highest ion count.[1]
Q3: Can I distinguish between different PAHSA isomers using ESI-MS?
A3: While ESI-MS/MS can identify the fatty acid and hydroxy fatty acid components, it generally cannot distinguish between regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) based on fragmentation patterns alone.[2] To resolve and accurately quantify different PAHSA isomers, significant optimization of the liquid chromatography (LC) method is required. Chiral chromatography can be employed to separate stereoisomers (R- and S-9-PAHSA).
Q4: What are some common contaminants that can interfere with 9-PAHSA detection?
A4: A known contaminant is C16:0 ceramide, which can share major multiple reaction monitoring (MRM) transitions with PAHSAs. This contaminant can be differentiated from PAHSAs by its different MRM transition ratios. Careful sample preparation and optimized chromatography are crucial to minimize interference from such contaminants.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of 9-PAHSA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal mobile phase composition for negative ionization. - Inefficient ionization due to source parameters. - Ion suppression from matrix components or mobile phase additives. - Low abundance of 9-PAHSA in the sample. | - If using formic acid for chromatographic separation, be aware that it can reduce sensitivity in negative mode by up to 25-fold. Consider using a mobile phase with a modifier like 0.01% ammonium hydroxide if baseline resolution of stereoisomers is not the primary goal. - Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flow rates (see Table 1 for starting parameters). - Enhance sample cleanup using solid-phase extraction (SPE) to enrich for FAHFAs and remove interfering lipids. - For very low abundance samples, consider chemical derivatization to introduce a permanently charged group, which can significantly improve ionization efficiency. |
| Poor Peak Shape / Peak Tailing | - Inappropriate mobile phase for the analytical column. - Column overload. - Contamination of the LC-MS system. | - Ensure the mobile phase is compatible with your reversed-phase column. Common mobile phases include methanol/water or acetonitrile/water gradients. - Inject a smaller sample volume or dilute your sample. - Clean the nebulizer needle, sample capillary, and ion source to remove any buildup of contaminants. |
| High Background Noise | - Contaminated solvents or reagents. - Background PAHSA signals from the analytical system. - In-source fragmentation of other lipids. | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. - Be aware that background PAHSA signals can be problematic for low-concentration samples, such as serum, and may constitute a significant portion of the total signal. - Optimize source conditions to minimize in-source fragmentation. This may involve reducing the cone voltage or other voltages in the ion source region. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phases daily and ensure accurate mixing. The pH of the mobile phase can significantly affect the retention time of some contaminants. - Use a column oven to maintain a stable temperature. - Replace the analytical column if performance degrades. |
Experimental Protocols & Data
Optimized ESI-MS Source Parameters for 9-PAHSA Detection
The following table summarizes typical ESI source parameters for the detection of PAHSAs in negative ionization mode on a TSQ Quantiva instrument. These should be used as a starting point and further optimized for your specific instrument and application.
| Parameter | Value | Unit |
| Ionization Mode | Negative | - |
| Spray Voltage | 3.5 | kV |
| Ion Transfer Tube Temperature | 325 | °C |
| Vaporizer Temperature | 275 | °C |
| Sheath Gas Flow Rate | 2.7 | L/min |
| Auxiliary Gas Flow Rate | 5.0 | L/min |
| Sweep Gas Flow Rate | 1.5 | L/min |
| Data sourced from Kolar et al., 2018. |
Detailed Methodologies
1. Lipid Extraction from Serum and Tissues:
A detailed protocol for the extraction of FAHFAs from biological matrices is crucial for successful analysis.
-
For Tissues (e.g., Adipose Tissue):
-
Homogenize the tissue sample (e.g., 150 mg) on ice in a mixture of PBS, methanol, and chloroform.
-
Add an internal standard (e.g., ¹³C-labeled 9-PAHSA) to the chloroform prior to extraction for accurate quantification.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
For Serum/Plasma:
-
Dilute the sample (e.g., 200 µL) with PBS.
-
Add methanol and chloroform containing the internal standard.
-
Vortex and centrifuge to separate the phases.
-
Collect and dry the organic phase.
-
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:
SPE is a critical step to remove other lipids and contaminants that can interfere with the analysis.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
Condition a silica SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids.
-
Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).
-
Dry the eluted fraction and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for 9-PAHSA analysis.
Troubleshooting Decision Tree
Caption: Decision tree for low signal troubleshooting.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Deuterated Standard Choice on Retention Time Shift
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to retention time shifts observed when using deuterated internal standards in chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard have a different retention time than the non-deuterated analyte?
This phenomenon is known as the chromatographic isotope effect.[1][2] It is an expected behavior resulting from subtle differences in the physicochemical properties of the molecule when hydrogen (H) is replaced by its heavier isotope, deuterium (D). The primary cause is the difference between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered intermolecular interactions.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less hydrophobic.[1][3]
Q2: How does the number and position of deuterium atoms affect the retention time shift?
Yes, both the number and position of deuterium atoms are influential. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. The position of deuteration also plays a role; for example, substitution on an sp2-hybridized carbon may have a different impact on retention than on an sp3-hybridized carbon. It is crucial to select standards where deuterium atoms are placed on stable positions to avoid H/D exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).
Q3: Can a retention time shift between the analyte and the deuterated standard affect my results?
Yes, a significant retention time shift can compromise the accuracy and precision of your quantification. For a deuterated internal standard to effectively correct for matrix effects, it should co-elute with the analyte. If there is a notable separation, the analyte and the internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to inaccurate and variable results.
Q4: Is it better to use a carbon-13 labeled standard to avoid this issue?
Carbon-13 (¹³C) labeled internal standards are less prone to chromatographic shifts compared to deuterated standards. This is because the fractional change in mass is smaller, and the physicochemical properties are more similar to the unlabeled analyte. While deuterated standards are often more readily available and less expensive, a ¹³C-labeled standard can be a valuable alternative if the deuterium isotope effect is problematic for a specific assay.
Troubleshooting Guide: Managing Retention Time Shifts
A small, consistent retention time shift between the analyte and the deuterated internal standard is often manageable. However, if the shift is large, inconsistent, or leads to poor data quality, the following troubleshooting steps can be taken.
Step 1: Initial Assessment
-
Overlay Chromatograms: Visually compare the chromatograms of the analyte and the deuterated internal standard to confirm the presence and magnitude of the retention time difference.
-
Assess Peak Shape and Overlap: Determine if the peak shapes are symmetrical and if there is sufficient overlap between the two peaks. Poor overlap can be an indicator of potential issues with differential matrix effects.
Step 2: Method Optimization
If the retention time shift is significant, consider the following method modifications:
-
Mobile Phase Composition:
-
Adjust the organic-to-aqueous solvent ratio.
-
For ionizable compounds, modify the mobile phase pH to alter their ionization state and hydrophobicity.
-
-
Gradient Profile: Modifying the gradient slope can sometimes reduce the separation between the deuterated and non-deuterated compounds.
-
Column Temperature: Optimizing the column temperature can impact selectivity and potentially minimize the retention time shift.
-
Use a Lower Resolution Column: In some instances, a column with lower resolution might encourage the co-elution of the analyte and internal standard peaks.
Step 3: Data Interpretation and System Check
If retention times for both the analyte and the standard are drifting or fluctuating, this may indicate a broader system issue rather than just the isotope effect.
-
System Leaks: Visually inspect all fittings and connections for leaks.
-
Pump Performance: Monitor for pressure fluctuations, which could indicate issues with check valves or pump seals.
-
Column Health: Column contamination or degradation can lead to retention time shifts. Consider a column wash or replacement if necessary.
Quantitative Data Summary
The following table provides a hypothetical example of how different chromatographic parameters can influence the retention time (RT) and the retention time difference (ΔRT) between an analyte and its deuterated internal standard (d-IS).
| Condition | Analyte RT (min) | d-IS RT (min) | ΔRT (sec) | Peak Overlap | Comments |
| Initial Method | 5.25 | 5.20 | 3 | Good | Small, acceptable shift. |
| Increased Organic Solvent | 4.80 | 4.72 | 4.8 | Moderate | Increased separation. |
| Decreased Temperature | 5.90 | 5.86 | 2.4 | Very Good | Reduced separation. |
| Steeper Gradient | 4.50 | 4.40 | 6 | Poor | Significant separation, risk of differential matrix effects. |
Experimental Protocols
Protocol: Investigating the Chromatographic Isotope Effect
Objective: To determine the retention time difference (ΔRT) between a deuterated compound and its non-deuterated analog under various chromatographic conditions.
Materials:
-
Deuterated standard
-
Non-deuterated analyte standard
-
HPLC or UHPLC system with a mass spectrometer
-
Appropriate chromatographic column
-
Mobile phase solvents
Methodology:
-
Standard Preparation: Prepare a mixed standard solution containing both the analyte and the deuterated internal standard at a known concentration.
-
Initial Analysis: Inject the mixed standard onto the LC-MS system using your current analytical method. Record the retention times for both compounds.
-
Parameter Variation: Systematically vary one chromatographic parameter at a time (e.g., mobile phase composition, temperature, gradient slope).
-
For each new condition, allow the system to equilibrate before injecting the mixed standard.
-
Inject the standard solution and record the retention times.
-
-
Data Analysis:
-
For each condition, calculate the ΔRT between the analyte and the deuterated standard.
-
Assess the peak shape and degree of co-elution.
-
Select the optimal conditions that minimize the ΔRT while maintaining good chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
Caption: Key factors influencing the chromatographic deuterium isotope effect.
References
dealing with co-eluting interferences in lipidomics
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a focus on resolving co-eluting interferences.
FAQs and Troubleshooting Guides
This guide is divided into four main sections, addressing the critical stages of a lipidomics workflow where co-eluting interferences can be introduced and mitigated:
-
Sample Preparation
-
Chromatographic Separation
-
Mass Spectrometry Detection
-
Data Analysis
Sample Preparation
Proper sample preparation is the first and most critical step in minimizing interferences that can co-elute with your target lipids.
Question: I am observing significant ion suppression in my LC-MS data, suggesting matrix effects. How can I improve my sample preparation to reduce these interferences?
Answer:
Matrix effects, such as ion suppression, are often caused by co-eluting compounds from the sample matrix (e.g., salts, proteins, and highly abundant, non-target lipids).[1][2] Optimizing your sample preparation protocol is crucial for removing these interferences before LC-MS analysis.
Recommended Solutions:
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating lipids from polar contaminants. The Folch and Bligh-Dyer methods are commonly used.[1][3]
-
Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup than LLE. Different sorbents can be used to target specific lipid classes or remove particular types of interferences.[4]
-
Protein Precipitation: For biofluids like plasma or serum, protein precipitation is essential as proteins can cause significant interference.
Experimental Protocols:
Protocol 1: Modified Folch Liquid-Liquid Extraction
-
Homogenization: Homogenize your sample (e.g., 1 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) to separate the layers.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with your LC method.
Protocol 2: Solid-Phase Extraction for Lipid Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the lipid extract (from an LLE or protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the lipids with a nonpolar solvent (e.g., methanol, isopropanol, or chloroform).
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the sample as described above.
Data Presentation: Comparison of Extraction Methods for Plasma Lipids
| Extraction Method | Key Advantage | Key Disadvantage | Typical Lipid Recovery | Reference |
| Folch (LLE) | Broad lipid coverage | Labor-intensive, potential for oxidation | High | |
| Bligh-Dyer (LLE) | Uses less chloroform | Similar to Folch | High | |
| MTBE (LLE) | Less toxic solvent, good for high-throughput | Can be less efficient for some polar lipids | Good to High | |
| C18 SPE | Good removal of polar interferences | May have lower recovery for very polar lipids | Good |
Question: How can I prevent the degradation of lipids during sample preparation, which can create artificial co-eluting species?
Answer:
Lipid degradation, primarily through oxidation and enzymatic activity, can generate artifacts that may co-elute with and interfere with the analysis of endogenous lipids.
Recommended Solutions:
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents to prevent lipid oxidation.
-
Prompt Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Use of Anticoagulants: For blood samples, use anticoagulants like EDTA or heparin to inhibit enzymatic activity.
Experimental Workflow: Minimizing Lipid Degradation
Caption: Workflow for sample preparation to minimize lipid degradation.
Chromatographic Separation
The choice of chromatographic conditions is paramount for resolving lipids and preventing co-elution.
Question: I am observing broad or overlapping peaks for different lipid classes. Which chromatographic strategy should I use?
Answer:
The vast diversity in lipid polarity requires different chromatographic approaches for optimal separation. No single method can separate all lipids. The main strategies involve Normal-Phase (NPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Liquid Chromatography (RPLC).
Recommended Solutions:
-
Normal-Phase LC (NPLC): Separates lipids based on the polarity of their headgroups. This is excellent for class separation (e.g., separating PCs from PEs).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Also separates based on headgroup polarity and is a good alternative to NPLC, often providing better reproducibility.
-
Reversed-Phase LC (RPLC): Separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. This is ideal for separating species within the same class (e.g., PC 16:0/18:1 from PC 18:0/18:1).
-
Supercritical Fluid Chromatography (SFC): An alternative that can provide high-resolution separations of lipid classes.
Data Presentation: Comparison of LC Modes for Lipidomics
| LC Mode | Principle of Separation | Best For | Common Mobile Phases |
| NPLC | Adsorption based on polar headgroups | Lipid class separation | Hexane/Isopropanol |
| HILIC | Partitioning based on polar headgroups | Lipid class separation | Acetonitrile/Water with buffer |
| RPLC | Partitioning based on hydrophobic tails | Intra-class separation (isomers) | Acetonitrile/Methanol/Water |
| SFC | Polarity and molecular weight | Both class and intra-class separation | Supercritical CO2 with co-solvents |
Question: How can I resolve isomeric and isobaric lipids that are co-eluting?
Answer:
Isomeric (same mass and formula) and isobaric (same nominal mass) lipids are a major challenge in lipidomics. While mass spectrometry can help, chromatographic separation is the first line of defense.
Recommended Solutions:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of sub-2 µm particles in UHPLC columns provides significantly higher resolution than traditional HPLC, which can be sufficient to separate some isomers.
-
Optimize Gradient and Flow Rate: A shallower gradient and a lower flow rate can increase the separation efficiency, potentially resolving closely eluting peaks.
-
Change Stationary Phase: If co-elution persists, changing the column chemistry (e.g., from a C18 to a C30 for RPLC) can alter selectivity and improve separation.
Logical Workflow: Troubleshooting Co-eluting Isomers/Isobars
Caption: A logical workflow for troubleshooting co-eluting peaks.
Mass Spectrometry Detection
When chromatography is insufficient, advanced mass spectrometry techniques can help differentiate co-eluting species.
Question: My high-resolution MS is still showing isobaric interferences. What else can I do at the MS level?
Answer:
High-resolution mass spectrometry (HRMS) is excellent for separating compounds with different elemental compositions but the same nominal mass. However, for true isobars (same elemental formula) and isomers, other techniques are needed.
Recommended Solutions:
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can obtain structural information that helps to differentiate isomers. For example, the fragmentation pattern of a phosphatidylcholine (PC) will be different from that of a phosphatidylethanolamine (PE) even if they are isobaric.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation that can resolve co-eluting isomers.
-
Ozone-Induced Dissociation (OzID): This is a specialized fragmentation technique that can pinpoint the location of double bonds within lipid acyl chains, allowing for the differentiation of double bond positional isomers.
Data Presentation: MS Techniques for Differentiating Interferences
| Technique | Principle | Best for Differentiating | Reference |
| HRMS | High mass accuracy measurement | Isobars with different elemental formulas | |
| MS/MS | Fragmentation of precursor ions | Structural isomers (e.g., headgroups) | |
| IMS-MS | Gas-phase separation by size and shape | sn-positional and other structural isomers | |
| OzID | Fragmentation at double bonds | Double bond positional isomers |
Data Analysis
Even with optimized experimental conditions, some co-elution may be unavoidable. In these cases, data analysis software can help.
Question: I have chromatographically unresolved peaks. Can software help me to quantify the individual lipids?
Answer:
Yes, several modern lipidomics software packages have algorithms designed to deconvolute co-eluting peaks.
Recommended Solutions:
-
Peak Deconvolution Algorithms: Software like MS-DIAL, LipidSearch, and LipiDex use mathematical algorithms to model the shapes of overlapping peaks and estimate their individual areas.
-
Component Extraction: These algorithms can also use the MS1 and MS/MS data to identify unique fragments or isotopes for each co-eluting lipid, allowing for more accurate quantification.
Signaling Pathway: Data Analysis Workflow for Deconvolution
Caption: Data analysis workflow for handling co-eluting peaks.
Summary of Recommended Software:
| Software | Key Feature for Co-elution | Availability | Reference |
| LipiDex | Spectral and chromatographic peak purity algorithms | Open-source | |
| MS-DIAL | MS2Dec deconvolution algorithm | Open-source | |
| SimLipid | Isomer deconvolution algorithms | Commercial | |
| LipidSearch | Extensive database and alignment algorithms | Commercial | |
| Skyline | Supports ion mobility data for isomer separation | Open-source |
References
Technical Support Center: Accurate Quantification of 9-PAHSA at Low Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) quantification, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is 9-PAHSA and why is its accurate quantification at low concentrations important?
A1: 9-PAHSA is a recently discovered endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] It has demonstrated anti-diabetic and anti-inflammatory properties, making it a molecule of significant interest in metabolic disease and inflammation research.[4] Accurate quantification at low physiological concentrations is crucial as studies have shown that levels of PAHSAs are reduced in the serum and adipose tissue of insulin-resistant humans, correlating with insulin sensitivity. Therefore, precise measurement is essential for understanding its role as a potential biomarker and therapeutic agent.
Q2: What are the primary challenges in quantifying 9-PAHSA at low concentrations?
A2: The main challenges include:
-
Low Endogenous Abundance: 9-PAHSA is present at very low levels in biological matrices like serum and plasma, making it difficult to detect above the background noise of the analytical instrument.
-
Isomeric Complexity: 9-PAHSA is one of many PAHSA regioisomers (e.g., 5-PAHSA, 12-PAHSA), which are often difficult to separate chromatographically.
-
Matrix Effects: Components of the biological sample (e.g., phospholipids, salts) can co-elute with 9-PAHSA and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.
-
Background Contamination: A significant challenge arises from background PAHSA signals originating from laboratory consumables, particularly solid-phase extraction (SPE) cartridges. This contamination can be variable between different lots and can account for a substantial portion of the total signal, especially when measuring low-level samples.
-
Co-eluting Contaminants: A ceramide, C16:0 ceramide, is known to share major MRM transitions with PAHSAs, which can interfere with the accurate measurement of certain isomers like 5-PAHSA if not chromatographically resolved.
Q3: What is the recommended analytical method for sensitive and specific 9-PAHSA quantification?
A3: The gold standard for the quantification of 9-PAHSA is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of low-abundance molecules in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances specificity by monitoring a specific precursor-to-product ion transition for 9-PAHSA.
Q4: Why is the use of a stable isotope-labeled internal standard crucial for accurate 9-PAHSA quantification?
A4: A stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA or 13C16-9-PAHSA) is essential for accurate quantification. These standards are chemically identical to the analyte but have a different mass. By adding a known amount of the internal standard to the sample at the beginning of the workflow, it can compensate for analyte loss during sample preparation and for variability in instrument response due to matrix effects. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to more precise and accurate results.
Troubleshooting Guide
Problem: Low Signal Intensity or Poor Sensitivity for 9-PAHSA
| Possible Cause | Suggested Solution |
| Suboptimal Sample Preparation | Ensure efficient extraction of lipids. A modified Bligh-Dyer method or a chloroform/methanol extraction is commonly used. Optimize the solid-phase extraction (SPE) step to effectively concentrate 9-PAHSA and remove interfering compounds. |
| Inefficient Ionization | Optimize mass spectrometer source parameters, including spray voltage, ion transfer tube temperature, and gas flows, to maximize the ionization of 9-PAHSA. The mobile phase composition can also affect ionization; consider optimizing additives like ammonium hydroxide. |
| Analyte Degradation | 9-PAHSA, as an ester, can be susceptible to degradation. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. While a slight increase in mobile phase pH with ammonium hydroxide doesn't appear to degrade PAHSAs, it's a factor to be mindful of. |
| Derivatization | For a significant boost in sensitivity, consider chemical derivatization. Labeling the carboxylic acid group of 9-PAHSA with a reagent like 2-dimethylaminoethylamine (DMED) can increase detection sensitivities by 7 to 72-fold. |
Problem: High Background Noise or Interfering Peaks
| Possible Cause | Suggested Solution |
| Contaminated SPE Cartridges | Be aware that SPE cartridges can be a major source of PAHSA background contamination. Test different lots of SPE cartridges to find one with minimal background. It is also recommended to run procedural blanks (all steps without the sample) to assess the level of background contamination. |
| Co-eluting Isomers | Optimize the liquid chromatography method to achieve better separation of 9-PAHSA from its other isomers. This can involve using a different column (e.g., Acquity UPLC BEH C18), adjusting the mobile phase gradient, or modifying the column temperature. |
| Ceramide Contamination | A C16:0 ceramide can interfere with PAHSA analysis. Chromatographic separation is key to resolving this. The ratio of MRM transitions can also help differentiate PAHSAs from the ceramide contaminant; for PAHSAs, the m/z 255.2 fragment is typically more abundant than the m/z 281.2 fragment, while this ratio is reversed for the ceramide. |
| Matrix Effects | Enhance sample cleanup to remove more of the interfering matrix components. This could involve optimizing the SPE protocol or using a different sample preparation technique like liquid-liquid extraction. Also, ensure the chromatography separates 9-PAHSA from the regions where ion suppression is most severe. |
Problem: Poor Peak Shape (Fronting or Tailing)
| Possible Cause | Suggested Solution |
| Column Overload | Inject a smaller volume of the sample or dilute the sample prior to injection. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to ensure good peak shape. |
| Column Degradation | If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type. While higher concentrations of base in the mobile phase can be a concern for silica stability, studies have shown that columns can be stable for over 150 injections with 0.03% NH4OH. |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte. |
Problem: High Variability in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure that all samples are treated identically throughout the extraction and cleanup process. The use of a stable isotope-labeled internal standard is critical to correct for variability during sample preparation. |
| Instrument Instability | Allow the LC-MS/MS system to equilibrate thoroughly before starting the analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run to check for drifts in retention time and signal intensity. |
| Matrix Effect Variability | Matrix effects can vary between different samples or lots of biological matrix. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for this variability. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and precise addition of the internal standard and other reagents. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for 9-PAHSA Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) | |
| Mobile Phase | Methanol:water (e.g., 93:7) with 5 mM ammonium acetate and 0.03% ammonium hydroxide | |
| Flow Rate | 0.2 mL/min | |
| Column Temperature | 25°C | |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| MRM Transition | m/z 537 → 255 (Quantifier) | |
| m/z 537 → 281 (Qualifier) | ||
| m/z 537 → 299 (Qualifier) |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Simple, removes many interferences. | Can be labor-intensive, may have lower recovery for some analytes. | Choice of solvents is critical for selective extraction. |
| Solid-Phase Extraction (SPE) | High analyte concentration, good for removing interferences. | Can be a source of background contamination, requires method development. | Test different SPE sorbents and elution solvents for optimal recovery and cleanliness. |
| Derivatization | Significantly increases sensitivity. | Adds an extra step to the workflow, requires careful optimization. | Isotope-labeled derivatization reagents can be used for improved quantification. |
Experimental Protocols
Protocol 1: Lipid Extraction from Serum/Plasma
This protocol is based on a modified Bligh-Dyer method.
-
To 200 µL of serum or plasma, add 1.3 mL of PBS.
-
Add 1.5 mL of methanol.
-
Add 3 mL of chloroform containing the internal standard (e.g., 1 pmol of 13C4-9-PAHSA).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis
-
Reconstitute the dried sample extract in 40 µL of methanol.
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a mobile phase gradient suitable for resolving PAHSA isomers.
-
Detect 9-PAHSA and the internal standard using a tandem mass spectrometer operating in negative ESI and MRM mode.
-
Quantify 9-PAHSA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Visualizations
Caption: General workflow for the quantification of 9-PAHSA.
Caption: Troubleshooting decision tree for low 9-PAHSA sensitivity.
Caption: Simplified diagram of 9-PAHSA's biological role.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput FAHFA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during FAHFA analysis, from sample handling to data interpretation.
Sample Preparation
Q1: I'm observing high background noise for Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs) in my samples. What are the likely sources and how can I reduce it?
A1: High background for PAHSAs is a common issue, often originating from contaminated solvents, labware, and solid-phase extraction (SPE) cartridges.[1] Here’s a systematic approach to troubleshoot and mitigate the problem:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents for all steps. Test individual solvent lots for background levels before use.
-
Labware Contamination: Fatty acids are ubiquitous. Use glass tubes and vials that have been thoroughly washed with methanol to reduce exogenous contamination.[2][3] Avoid plasticware wherever possible, as plasticizers can interfere with analysis.
-
SPE Cartridge Contamination: SPE cartridges, particularly silica-based ones, can be a significant source of PAHSA background.[1]
-
Pre-washing: Implement a rigorous pre-washing step for your SPE cartridges. Washing with 6 mL of ethyl acetate before conditioning can significantly reduce background.[1]
-
Blank Samples: Always include a blank sample (e.g., water or solvent instead of biological matrix) that goes through the entire extraction and analysis process. This allows you to quantify the background signal and subtract it from your sample measurements for more accurate quantification.
-
-
Internal Standards: The choice and handling of internal standards are crucial. To ensure consistency, dissolve the total amount of internal standard for all samples in chloroform first, and then distribute it equally among the samples.
Q2: My recovery of FAHFAs after solid-phase extraction (SPE) is low and inconsistent. How can I optimize the SPE protocol?
A2: Low and variable recovery during SPE can be attributed to several factors, including the choice of sorbent, elution solvent volumes, and flow rate.
-
SPE Sorbent: Silica-based SPE cartridges (e.g., Strata SI-1 Silica) are commonly used for FAHFA enrichment.
-
Elution Optimization:
-
Neutral Lipid Removal: Ensure complete removal of neutral lipids (like triacylglycerols) which can interfere with FAHFA binding and elution. A common step is washing with a non-polar solvent mixture like 95:5 hexane:ethyl acetate.
-
FAHFA Elution: Ethyl acetate is an effective solvent for eluting FAHFAs. Ensure the volume is sufficient to elute all analytes. A volume of 4 mL is often used for a 500 mg silica cartridge.
-
-
Positive Pressure: Applying positive pressure (e.g., using nitrogen) can improve the consistency of the flow rate through the SPE cartridge and has been shown to shorten the SPE step time from 4 hours to 1 hour.
Q3: What are the best practices for sample collection and storage to ensure FAHFA stability?
A3: To minimize degradation and ensure the integrity of your FAHFA measurements, follow these guidelines:
-
Biofluids: Thaw biofluids like serum or plasma on ice to prevent degradation.
-
Tissues: For frozen tissue aliquots, transfer them to a pre-cooled tissue grinder on ice and homogenize immediately in the extraction solvent (e.g., Bligh-Dyer solvent) to minimize thawing before lipid isolation.
-
Storage: After extraction and drying, store the lipid extracts at -80°C to prevent degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q4: I'm having trouble separating FAHFA regioisomers. How can I improve chromatographic resolution?
A4: Achieving baseline resolution of FAHFA regioisomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) is critical for accurate quantification. The key is to optimize the liquid chromatography method.
-
Column Selection: A reversed-phase C18 column is commonly employed. For high-throughput analysis, a shorter column with smaller particle size can significantly reduce run times while maintaining good resolution. An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) has been shown to provide excellent resolution in a 30-minute run time, a significant improvement over older 90-minute methods.
-
Mobile Phase: An isocratic flow with a mobile phase of methanol and water with additives is effective. A commonly used mobile phase is 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate and Temperature: A constant flow rate (e.g., 0.2 mL/min) and a controlled column temperature (e.g., 25°C) are crucial for reproducible retention times.
Q5: Which mass spectrometry mode and transitions should I use for sensitive and specific FAHFA quantification?
A5: For targeted and sensitive quantification of FAHFAs, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the method of choice.
-
Ionization Mode: FAHFAs contain a free carboxyl group, making them suitable for analysis in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Precursor Ion: The precursor ion will be the deprotonated molecule [M-H]⁻. For example, for PAHSAs, this is m/z 537.5.
-
Product Ions: Tandem MS (MS/MS) of FAHFAs typically yields three major fragments: the fatty acid (FA), the hydroxy fatty acid (HFA), and the dehydration product of the hydroxy fatty acid (HFA-H₂O).
-
Quantifier and Qualifiers: The most intense and reliable transition is typically used for quantification (quantifier), while other transitions are monitored for confirmation (qualifiers). For PAHSAs, the transition to the fatty acid fragment (m/z 255.2) is often used as the quantifier. It's important to note that the relative ratios of these product ions can depend on the isomer, providing an additional layer of identification.
-
Q6: I am detecting peaks that are putatively assigned as FAHFAs but cannot be confirmed with standards. What could be the issue?
A6: A significant challenge in untargeted metabolomics is the misidentification of isobaric fatty acid dimers as FAHFAs. These dimers can form non-biologically within the LC-MS pipeline, especially in samples with high concentrations of free fatty acids.
-
Validation is Key: Always validate putative FAHFA identifications with authentic chemical standards.
-
Database Caution: Be aware that many MS databases contain in-silico spectra that can lead to misidentification.
-
Artifact Monitoring: Spiking samples with stable isotope-labeled fatty acids (e.g., ¹³C-oleic acid) can help monitor the formation of these artifactual dimers.
Data Presentation: Quantitative Parameters for FAHFA Analysis
The following tables summarize key quantitative parameters for optimized high-throughput FAHFA analysis using LC-MS/MS.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Reference |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) | |
| Mobile Phase | 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide | |
| Flow Rate | 0.2 mL/min (isocratic) | |
| Column Temperature | 25°C | |
| Injection Volume | 10 µL | |
| Run Time | 30 minutes |
Table 2: Optimized Mass Spectrometry Parameters (MRM Mode)
| FAHFA Family | Precursor Ion (Q1) [M-H]⁻ | Quantifier Ion (Q3) | Qualifier Ion 1 (Q3) | Qualifier Ion 2 (Q3) | Collision Energy (CE) | Reference |
| PAHSA | 537.5 | 255.2 (FA) | 299.3 (HFA) | 281.2 (HFA-H₂O) | FA: 29 V, HFA: 28 V, HFA-H₂O: 27 V | |
| ¹³C₄-9-PAHSA (IS) | 541.5 | 259.2 (FA) | 299.3 (HFA) | 281.2 (HFA-H₂O) | FA: 29 V, HFA: 28 V, HFA-H₂O: 27 V | |
| OAHSA | 563.5 | 281.2 (FA) | 299.3 (HFA) | - | FA: 29 V, HFA: 28 V | |
| ¹³C₁₈-12-OAHSA (IS) | 581.6 | 299.3 (HFA) | 281.2 (FA) | - | FA: 29 V, HFA: 28 V |
FA: Fatty Acid; HFA: Hydroxy Fatty Acid; IS: Internal Standard.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is adapted from previously established methods for robust lipid extraction from serum, plasma, or tissue homogenates.
Materials:
-
Chloroform, Methanol, PBS (Phosphate-Buffered Saline) - LC-MS grade
-
Internal Standard solution (e.g., ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA in chloroform)
-
Glass centrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
For serum/plasma: To a glass tube, add 200 µL of sample, 1.3 mL of PBS, and 1.5 mL of methanol.
-
For tissues: Homogenize tissue in a solvent mixture based on the Bligh-Dyer method.
-
Add the internal standard solution to the chloroform prior to extraction (e.g., 1-5 pmol/sample).
-
Add 3 mL of chloroform containing the internal standard to the sample mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a new clean glass vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until solid-phase extraction.
Protocol 2: FAHFA Enrichment using Solid-Phase Extraction (SPE)
This protocol is optimized for high-throughput enrichment of FAHFAs and reduction of background contaminants.
Materials:
-
Strata SI-1 Silica SPE cartridges (500 mg, 3 mL)
-
Hexane, Ethyl Acetate, Chloroform - LC-MS grade
-
Positive pressure manifold or nitrogen tank with regulator
-
Nitrogen evaporator
Procedure:
-
Cartridge Pre-wash: Wash the SPE cartridge with 6 mL of ethyl acetate.
-
Cartridge Conditioning: Condition the cartridge with 6 mL of hexane. Use positive pressure to push the solvent through at a steady rate.
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Neutral Lipid Elution: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
FAHFA Elution: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean glass tube.
-
Drying: Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAHFA fraction in 40 µL of methanol for LC-MS analysis.
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput FAHFA analysis workflow.
FAHFA Signaling Pathways
FAHFAs, particularly PAHSAs, exert their anti-diabetic and anti-inflammatory effects through distinct signaling pathways, primarily mediated by the G-protein coupled receptor GPR120.
1. Anti-Diabetic / Insulin Sensitizing Pathway (Gαq-mediated)
Upon binding to GPR120 on adipocytes, PAHSAs activate a Gαq-mediated signaling cascade that enhances insulin-stimulated glucose uptake.
Caption: FAHFA-GPR120 insulin sensitizing pathway.
2. Anti-Inflammatory Pathway (β-Arrestin-2-mediated)
In immune cells like macrophages, FAHFA binding to GPR120 recruits β-arrestin-2, which leads to the inhibition of pro-inflammatory signaling cascades.
Caption: FAHFA-GPR120 anti-inflammatory pathway.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for 9-PAHSA Quantification Using 9-PAHSA-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with potential therapeutic applications, using its deuterated internal standard, 9-PAHSA-d4. This document details the experimental protocols, presents key validation parameters, and discusses alternative analytical approaches, offering valuable insights for researchers involved in the bioanalysis of this emerging class of lipids.
Introduction to 9-PAHSA and the Need for Robust Quantification
9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids that have demonstrated anti-diabetic and anti-inflammatory properties. Accurate and precise quantification of 9-PAHSA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.
Performance Comparison: LC-MS/MS Assay for 9-PAHSA
| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) | Expected Performance for 9-PAHSA Assay |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% | Analyte and matrix dependent, typically in the low ng/mL range |
| Intra-day Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | < 15% |
| Intra-day Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Within ± 10% |
| Inter-day Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Within ± 15% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | Minimal, corrected by this compound |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ± 15% of nominal | Stable under typical storage and handling conditions |
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of a validated bioanalytical assay. The following sections detail the key steps in the LC-MS/MS analysis of 9-PAHSA.
Sample Preparation: Solid-Phase Extraction (SPE)
Biological samples such as plasma or serum require extensive cleanup to remove interfering substances. A common and effective method for isolating 9-PAHSA is solid-phase extraction.
-
Sample Thawing and Spiking: Thaw biological samples on ice. To a 100 µL aliquot of the sample, add the internal standard, this compound, to a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 300 µL of cold methanol to the sample, vortex thoroughly for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with 1 mL of methanol followed by 1 mL of hexane.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of hexane to remove nonpolar lipids.
-
Elution: Elute the 9-PAHSA and this compound from the cartridge with 1 mL of a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of 9-PAHSA and its internal standard are performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 60% to 95% mobile phase B over 10 minutes is a common starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for fatty acids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-PAHSA: The precursor ion is [M-H]⁻ at m/z 537.9. The most abundant product ion is typically m/z 255.2 (palmitic acid fragment).[1]
-
This compound: The precursor ion is [M-H]⁻ at m/z 541.9. The corresponding product ion is m/z 255.2.
-
-
Instrument Parameters: Dwell time, collision energy, and other instrument-specific parameters should be optimized for maximum signal intensity.
-
Visualizing the Workflow and Validation Parameters
To better illustrate the experimental process and the key validation components, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of 9-PAHSA.
Caption: A diagram showing the core parameters assessed during the validation of a bioanalytical method.
Alternative Analytical Methods
While LC-MS/MS is the predominant technique for 9-PAHSA quantification, it is important to consider other potential methods, although they are less commonly used for this specific analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of fatty acids. However, it typically requires derivatization of the analyte to increase its volatility and thermal stability. This adds a step to the sample preparation process and can introduce variability. For a large and relatively non-volatile molecule like 9-PAHSA, LC-MS/MS is generally preferred.
-
Immunoassays (e.g., ELISA): Immunoassays are high-throughput and can be very sensitive. However, the development of a specific antibody for 9-PAHSA is a significant undertaking. Cross-reactivity with other structurally similar lipids could also be a challenge, potentially compromising the accuracy of the assay. Currently, there are no commercially available immunoassays for 9-PAHSA.
Conclusion
The validation of an LC-MS/MS assay using a deuterated internal standard like this compound is the most reliable and widely accepted approach for the accurate quantification of 9-PAHSA in biological matrices. This guide has outlined the essential performance characteristics, a detailed experimental protocol, and a comparison with other potential analytical methods. For researchers and drug development professionals, adherence to these rigorous validation standards is paramount for generating high-quality, reproducible data that can confidently support preclinical and clinical studies. As research into the therapeutic potential of 9-PAHSA and other FAHFAs continues, the demand for robust and validated bioanalytical methods will undoubtedly increase.
References
A Comparative Analysis of the Biological Activities of 9-PAHSA and 5-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with a growing body of research highlighting their diverse biological activities. Among the various regioisomers, 9-PAHSA and 5-PAHSA have garnered significant attention for their potential therapeutic effects in metabolic and inflammatory diseases. While both isomers share some common biological functions, emerging evidence indicates distinct differences in their potency and mechanisms of action. This guide provides an objective comparison of the biological activities of 9-PAHSA versus 5-PAHSA, supported by experimental data, detailed protocols, and visual representations of their signaling pathways to aid researchers in their investigations.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from studies directly comparing the biological activities of 9-PAHSA and 5-PAHSA.
Table 1: Anti-Inflammatory Effects
| Biological Effect | Assay System | Treatment | 9-PAHSA Result | 5-PAHSA Result | Citation |
| Inhibition of LPS-induced CXCL10 Secretion | Human peripheral blood mononuclear cell (PBMC)-derived MIMIC® PTE model | 10 µM + LPS (10 ng/mL) | 2-fold reduction (p < 0.05) | No significant reduction | [1] |
| 100 µM + LPS (10 ng/mL) | 3.7-fold reduction (p < 0.001) | 1.8-fold reduction (p < 0.05) | [1] | ||
| Antagonism of Chemokine Receptors | Beta-arrestin recruitment assay | 30 µM | Antagonized 12 out of 168 GPCRs tested, including CCR6, CCR7, CXCR4, and CXCR5 | Weaker antagonism compared to 9-PAHSA | [1] |
| Modulation of CD4+ T-cell Migration | Boyden-Chamber assay with CCL19 (300 ng/ml) | 10 µM | -27% reduction in migration (p < 0.05) | No significant modulation | [1] |
Table 2: Metabolic Regulation
| Biological Effect | Assay System | Treatment | 9-PAHSA Result | 5-PAHSA Result | Citation |
| Glucose-Stimulated Insulin Secretion (GSIS) under Cytokine Stress | Human islets treated with cytomix (TNF-α, IL-1β, IFN-γ) | 20 µM + 20 mM glucose | Partially blocked the cytomix-induced reduction in GSIS | Partially blocked the cytomix-induced reduction in GSIS | [2] |
| MIN6 cells treated with cytomix | 20 µM + 20 mM glucose | Partially blocked the cytomix-induced reduction in GSIS | Partially blocked the cytomix-induced reduction in GSIS | ||
| GPR120 Activation | Beta-arrestin recruitment assay | 30 µM | ~23% increase above baseline (very weak agonism) | Not reported in this direct comparison |
Note: The literature presents conflicting evidence regarding the effects of both 5-PAHSA and 9-PAHSA on glucose control in vivo, with some studies showing improvements in glucose tolerance and insulin sensitivity, while others report no significant effects. These discrepancies may be attributable to differences in experimental models, dosages, and administration routes.
Experimental Protocols
Inhibition of LPS-Induced CXCL10 Secretion in a Human Cellular Model of Innate Immunity (MIMIC® PTE)
This protocol is adapted from a study comparing the anti-inflammatory potential of 5- and 9-PAHSA.
Objective: To quantify the inhibitory effect of 9-PAHSA and 5-PAHSA on the secretion of the chemokine CXCL10 from human immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
MIMIC® PTE (Peripheral Tissue Equivalent) plates
-
LPS from E. coli
-
9-PAHSA and 5-PAHSA (racemic mixtures)
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Multiplex cytokine assay kit (for CXCL10 detection)
-
Flow cytometer for cell viability analysis
Procedure:
-
Cell Culture: Culture human PBMCs in the MIMIC® PTE system according to the manufacturer's instructions to generate a model of human innate immunity.
-
LPS Stimulation: One hour prior to treatment with PAHSAs, stimulate the cells with LPS at a final concentration of 10 ng/mL.
-
PAHSA Treatment: Prepare stock solutions of 9-PAHSA and 5-PAHSA. Add the PAHSAs to the cell cultures at final concentrations of 10 µM and 100 µM. Include a vehicle control (e.g., ethanol, ensuring the final concentration does not exceed 1%).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatants.
-
Cytokine Analysis: Measure the concentration of CXCL10 in the supernatants using a multiplex cytokine assay according to the manufacturer's protocol.
-
Cell Viability: Harvest the cells and assess viability using flow cytometry to ensure that the observed effects on cytokine secretion are not due to cytotoxicity.
-
Data Analysis: Normalize the CXCL10 concentrations to the LPS-only treated group. Perform statistical analysis (e.g., non-parametric ANOVA followed by Kruskal–Wallis multiple comparisons tests) to determine the significance of the reduction in CXCL10 secretion by each PAHSA isomer.
Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets and MIN6 Cells under Cytokine-Induced Stress
This protocol is based on a study investigating the protective effects of PAHSAs on pancreatic beta cells.
Objective: To compare the ability of 9-PAHSA and 5-PAHSA to preserve glucose-stimulated insulin secretion in pancreatic beta cells exposed to inflammatory cytokines.
Materials:
-
Human pancreatic islets or MIN6 cells
-
Culture medium (e.g., RPMI-1640 for islets, DMEM for MIN6 cells) supplemented with FBS and antibiotics
-
Cytomix: a cocktail of human or mouse TNF-α (5 ng/mL), IL-1β (5 ng/mL), and IFN-γ (10 ng/mL)
-
9-PAHSA and 5-PAHSA (20 µM)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.5 mM glucose (low glucose) and 20 mM glucose (high glucose)
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Treatment: Culture human islets or MIN6 cells under standard conditions. Treat the cells for 24 hours with culture medium containing the cytomix in the presence or absence of 20 µM 5-PAHSA or 20 µM 9-PAHSA. Include control groups without cytomix and/or PAHSAs.
-
Pre-incubation: After the 24-hour treatment, wash the cells and pre-incubate them in KRB buffer with 2.5 mM glucose for 1 hour at 37°C.
-
Glucose Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either 2.5 mM glucose (low glucose) or 20 mM glucose (high glucose), with or without the respective PAHSAs (20 µM).
-
Incubation: Incubate the cells for 45 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant (KRB buffer) from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion at high glucose to the respective low glucose condition for each treatment group. Use ANOVA with Tukey's multiple comparisons test to determine the statistical significance of the differences between the treatment groups.
Signaling Pathways and Mechanisms of Action
9-PAHSA: GPR120 Activation and NF-κB Pathway Inhibition
9-PAHSA has been shown to exert its anti-inflammatory effects, at least in part, through the activation of G-protein-coupled receptor 120 (GPR120) and subsequent inhibition of the NF-κB signaling pathway.
Figure 1: 9-PAHSA Signaling Pathway.
5-PAHSA: Inhibition of the mTOR-ULK1 Pathway and Autophagy Regulation
5-PAHSA has been demonstrated to play a neuroprotective role by enhancing autophagy through the inhibition of the mTOR-ULK1 signaling pathway.
Figure 2: 5-PAHSA Signaling Pathway.
Conclusion
The available evidence suggests that while both 9-PAHSA and 5-PAHSA possess beneficial biological activities, they exhibit distinct potencies and engage different signaling pathways. 9-PAHSA appears to be a more potent anti-inflammatory agent, particularly in its ability to antagonize chemokine receptors and inhibit CXCL10 secretion. Its mechanism is linked to the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. In contrast, 5-PAHSA has been shown to enhance autophagy via inhibition of the mTOR-ULK1 pathway, suggesting a different primary mechanism of action. In terms of metabolic regulation, both isomers have shown the ability to protect pancreatic beta cells from cytokine-induced dysfunction, although their overall effects on glucose homeostasis in vivo remain a subject of ongoing research with some conflicting findings.
For researchers in drug development, these differences are critical. The superior anti-inflammatory profile of 9-PAHSA may render it a more suitable candidate for inflammatory conditions, while the autophagy-inducing properties of 5-PAHSA could be leveraged for neurodegenerative or other diseases where cellular clearance mechanisms are impaired. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these distinct lipid isomers.
References
A Comparative Guide to Assessing the Linearity and Sensitivity of 9-PAHSA Quantification Methods
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 9-hydroxypalmitoylstearic acid (9-PAHSA), accurate and reliable quantification is paramount. This guide provides a comparative overview of the primary analytical method for 9-PAHSA analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a potential high-throughput alternative, the immunoassay (ELISA). We will delve into the linearity and sensitivity of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Method Performance: Linearity and Sensitivity
The performance of any quantitative assay is primarily defined by its linearity and sensitivity. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. Sensitivity is determined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration at which the analyte can be accurately quantified with acceptable precision and accuracy.
The following tables summarize the typical performance characteristics for the quantification of 9-PAHSA using LC-MS/MS, based on published research. As no commercial 9-PAHSA immunoassay kit with validated performance data is currently available, the table for the immunoassay provides expected performance characteristics based on typical results for small lipid molecule ELISAs.
Table 1: Performance Characteristics of LC-MS/MS for 9-PAHSA Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Linear Dynamic Range | Typically spans over 3 orders of magnitude[1] |
| Limit of Detection (LOD) | 0.01 to 0.14 pg on-column[1] |
| Lower Limit of Quantitation (LLOQ) | In the low pg/mL to ng/mL range in biological matrices[2] |
Table 2: Expected Performance Characteristics of a 9-PAHSA Immunoassay (ELISA)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.98 |
| Linear Dynamic Range | Typically spans 2-3 orders of magnitude |
| Limit of Detection (LOD) | In the low ng/mL range |
| Lower Limit of Quantitation (LLOQ) | In the mid to high ng/mL range |
Signaling Pathways of 9-PAHSA
9-PAHSA exerts its biological effects through various signaling pathways, primarily associated with its anti-inflammatory and insulin-sensitizing properties.[3][4] Understanding these pathways is crucial for interpreting the results of 9-PAHSA quantification in a biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
A Researcher's Guide to Solid-Phase Extraction Sorbents for FAHFA Cleanup
For researchers, scientists, and drug development professionals, the accurate isolation and analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are critical for advancing our understanding of their roles in metabolic and inflammatory diseases. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) sorbents for FAHFA cleanup, supported by experimental protocols and an exploration of the underlying biological pathways.
FAHFAs are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Their low abundance in biological matrices necessitates an effective cleanup and enrichment step prior to analysis, typically by liquid chromatography-mass spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a crucial technique for this purpose, removing interfering lipids and contaminants that can suppress ionization and compromise chromatographic resolution. The choice of SPE sorbent is a critical factor in the efficiency of this cleanup process. This guide compares the efficacy of commonly used SPE sorbents for FAHFA analysis.
Comparative Efficacy of SPE Sorbents for FAHFA Cleanup
While direct comparative studies with quantitative recovery data for all sorbent types specifically for a wide range of FAHFAs are limited in the published literature, a comparison can be made based on the known properties of the sorbents and their general performance in lipid analysis. Silica-based SPE is the most documented and established method for FAHFA enrichment.[1][2]
| Sorbent Type | Principle of Separation | Advantages for FAHFA Cleanup | Disadvantages for FAHFA Cleanup | Typical Elution Solvents |
| Silica (Normal-Phase) | Adsorption based on polarity. Polar analytes are retained more strongly. | - Well-established protocols available for FAHFAs.[1][2] - Effective at separating FAHFAs from less polar lipids like triacylglycerols and cholesterol esters.[1] | - Can be time-consuming due to gravity-based flow, though this can be expedited with positive pressure. - Background contamination from the cartridges can be an issue, requiring thorough washing steps. | - Load: Hexane or Chloroform - Wash (elute neutral lipids): 95:5 Hexane:Ethyl Acetate - Elute FAHFAs: Ethyl Acetate |
| C18 (Reversed-Phase) | Hydrophobic interaction. Non-polar analytes are retained more strongly. | - Can be effective for extracting a broad range of lipids. - May offer different selectivity compared to silica, potentially improving separation from certain contaminants. | - Less specific protocols for FAHFAs are available. - Optimization of elution solvents is required to ensure efficient recovery of all FAHFA species. | - Load: Aqueous/polar solvent (e.g., water/methanol) - Wash: Increasing polarity solvent to remove polar impurities - Elute: Non-polar solvent (e.g., chloroform/methanol) |
| Aminopropyl (Weak Anion Exchange) | Weak anion exchange and normal-phase interactions. Retains acidic compounds. | - Particularly useful for isolating acidic lipids, which includes FAHFAs due to their terminal carboxylic acid group. - Can effectively separate FAHFAs from neutral lipids. | - Strong retention of acidic phospholipids might lead to co-elution if not optimized. - Elution often requires an acidic modifier to neutralize the charge interaction. | - Load: Non-polar solvent (e.g., chloroform/isopropanol) - Wash: Non-polar solvent - Elute: Solvent with an acidic modifier (e.g., diethyl ether with acetic acid) |
Experimental Protocols
Silica-Based SPE Protocol for FAHFA Enrichment
This protocol is adapted from established methods for FAHFA analysis and is considered a standard approach.
Materials:
-
Strata SI-1 Silica SPE cartridges (500 mg silica, 3 mL)
-
Hexane
-
Ethyl acetate
-
Chloroform
-
Nitrogen gas for drying
-
SPE manifold (optional, for applying positive pressure)
Methodology:
-
Cartridge Pre-washing: Pre-wash the silica cartridge with 6 mL of ethyl acetate to remove potential contaminants.
-
Cartridge Conditioning: Condition the cartridge by passing 6 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Elution of Neutral Lipids: Elute and discard the neutral lipid fraction by passing 6 mL of 95:5 (v/v) hexane:ethyl acetate through the cartridge. This step removes lipids such as triacylglycerols and cholesterol esters.
-
Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate. Collect this fraction.
-
Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Storage: Store the dried and purified FAHFAs at -80°C until LC-MS analysis.
Note: To reduce the sample preparation time, positive pressure (nitrogen) can be used to push the solvents through the cartridge.
FAHFA Signaling Pathway and Experimental Workflow
FAHFAs exert their anti-inflammatory effects primarily through the G protein-coupled receptor 120 (GPR120). The binding of FAHFAs to GPR120 on macrophages initiates a signaling cascade that ultimately inhibits the pro-inflammatory NF-κB pathway.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
validation of 9-PAHSA as a biomarker for insulin sensitivity
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease research is actively seeking novel biomarkers that can accurately reflect insulin sensitivity and predict the onset of type 2 diabetes. One such candidate that has garnered significant attention is 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous lipid molecule. This guide provides a comprehensive comparison of 9-PAHSA with the gold-standard method for assessing insulin sensitivity, the hyperinsulinemic-euglycemic clamp, and delves into the experimental data supporting its validation.
9-PAHSA vs. Gold Standard: A Head-to-Head Comparison
The hyperinsulinemic-euglycemic clamp is universally recognized as the gold standard for quantifying insulin sensitivity.[1][2] This technique directly measures the amount of glucose necessary to maintain normal blood glucose levels in the presence of high insulin levels, providing a direct measure of whole-body insulin action.[3][4] While highly accurate, the clamp technique is invasive, labor-intensive, and not feasible for large-scale clinical studies.[5]
9-PAHSA presents a promising, less invasive alternative. Studies have shown that circulating levels of 9-PAHSA are significantly lower in insulin-resistant individuals compared to their insulin-sensitive counterparts. Furthermore, a strong positive correlation has been established between serum 9-PAHSA levels and insulin sensitivity as measured by the euglycemic clamp. This suggests that 9-PAHSA could serve as a valuable and more accessible biomarker for assessing insulin sensitivity in both research and clinical settings.
A recent study highlighted that a decrease in total PAHSAs, including 9-PAHSA, correlated tightly with worsening glucose tolerance in individuals at risk for type 2 diabetes, independent of BMI and age. This finding further strengthens the potential of 9-PAHSA as an early predictive biomarker.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, comparing 9-PAHSA levels in different metabolic states and its effects on glucose homeostasis.
| Study Population | Parameter | Insulin-Sensitive Group | Insulin-Resistant Group | Reference |
| Humans | Serum Total PAHSA Levels | Higher | ~40% lower | |
| Humans | Correlation with Euglycemic Clamp | Strong Positive Correlation | ||
| Humans at risk for T2D | Change in Serum 9-PAHSA with worsening glucose tolerance | Stable | Decreased (R=-0.356; p=0.013) | |
| High-Fat Diet (HFD) Mice | Effect of Chronic 9-PAHSA Treatment on Insulin Sensitivity | - | Improved | |
| db/db Mice | Effect of 9-PAHSA on Fasting Blood Glucose | - | Reduced after 2 weeks |
Experimental Protocols
Measurement of 9-PAHSA in Biological Samples
The quantification of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs) is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS). An optimized and rapid protocol has been developed to improve throughput and quality of these measurements.
Lipid Extraction:
-
For blood samples (serum/plasma), 200 µL is added to a mixture of PBS, methanol, and chloroform containing an internal standard (e.g., 13C4-9-PAHSA).
-
For tissue samples, the tissue is homogenized in a similar solvent mixture with the internal standard.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
-
The organic phase, containing the lipids, is collected, dried under nitrogen, and stored at -80°C until analysis.
LC-MS/MS Analysis: The extracted lipids are reconstituted and injected into an LC-MS/MS system for separation and quantification of different PAHSA isomers.
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin action in vivo.
Procedure in Conscious, Unrestrained Mice:
-
Catheterization: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling). Mice are allowed a recovery period of 5-7 days.
-
Fasting: Mice are fasted for 5 hours prior to the clamp.
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia.
-
Glucose Monitoring and Infusion: Blood glucose levels are monitored frequently from the arterial catheter. A variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.
Signaling Pathways and Experimental Workflows
9-PAHSA Signaling Pathway
9-PAHSA is known to exert its effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40. Activation of these receptors in adipocytes and pancreatic β-cells leads to improved insulin signaling and function.
Caption: 9-PAHSA signaling through GPR120 and GPR40.
Experimental Workflow for 9-PAHSA Validation
The validation of 9-PAHSA as a biomarker for insulin sensitivity involves a multi-step process, from sample collection to data analysis and correlation with the gold-standard method.
Caption: Workflow for validating 9-PAHSA as a biomarker.
Conclusion and Future Directions
The existing evidence strongly supports the validation of 9-PAHSA as a promising biomarker for insulin sensitivity. Its strong correlation with the gold-standard hyperinsulinemic-euglycemic clamp, coupled with its reduced levels in insulin-resistant states, positions it as a valuable tool for both basic research and clinical applications. However, it is important to note that some studies have reported conflicting results regarding the efficacy of exogenous PAHSA administration in improving glucose control, highlighting the need for further research to elucidate the underlying mechanisms and standardize methodologies.
Future research should focus on longitudinal studies to further establish the predictive power of 9-PAHSA for the development of type 2 diabetes and to explore its therapeutic potential. The development of standardized, high-throughput assays for 9-PAHSA measurement will be crucial for its widespread adoption in clinical practice.
References
A Comparative Analysis of FAHFA Levels in Diverse Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) levels across various disease models, supported by experimental data. FAHFAs are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties, making them a promising area of therapeutic research.
Comparative Analysis of FAHFA Levels
FAHFA levels are dynamically regulated and altered in various pathological conditions, particularly in metabolic and inflammatory diseases. The following table summarizes quantitative data on FAHFA levels in different disease models, highlighting the significant changes observed in comparison to healthy controls.
| Disease Model | Species/Study Population | Tissue/Fluid | FAHFA Family | Key Findings | Fold Change/Concentration | Reference(s) |
| Type 2 Diabetes / Insulin Resistance | AG4OX Mice (Adipose-specific GLUT4 overexpression) | Adipose Tissue | Multiple FAHFAs | Significantly elevated FAHFA levels. | 16-18 fold increase | [1] |
| Insulin-resistant Humans | Adipose Tissue & Serum | PAHSAs | Reduced PAHSA levels correlated with insulin resistance. | Levels are lower in insulin-resistant individuals. | [1][2] | |
| High-Fat Diet-Induced Obese Mice | Adipose Tissue (Subcutaneous) | PAHSAs | All PAHSA isomers are lower compared to lean mice. | Reduced levels. | [2] | |
| High-Fat Diet-Induced Obese Mice | Adipose Tissue (Perigonadal) | 10-, 9-, 8-, and 7-PAHSA | Increased levels of specific PAHSA isomers. | Increased levels. | [2] | |
| Inflammation | Lipopolysaccharide (LPS)-treated Mice | Adipose Tissue (PGWAT, SQWAT, BAT) | FAHSAs and FAHODEs | Upregulated upon inflammatory stimuli. | Not specified. | |
| TNF or LPS-treated 3T3-L1 Adipocytes | Cell Culture | FAHSAs and FAHODEs | Upregulated upon inflammatory stimuli. | Not specified. | ||
| Aging | C57BL/6J Mice (lifespan study) | Visceral Adipose Tissue | Multiple FAHFAs | Number of FAHFA families and regioisomers increases with age. Content of some families is lower in middle-age. | 35 families (186 regioisomers) at 1-month to 46 families (278 regioisomers) at 18-months. |
Note: Data on FAHFA levels in neurodegenerative disease models such as Alzheimer's, Parkinson's, and Multiple Sclerosis are currently limited in the scientific literature. Research in these areas has often focused on related lipids or enzymes rather than direct quantification of FAHFAs.
Experimental Protocols
The accurate quantification of FAHFAs is challenging due to their low abundance and the presence of numerous isomers. The most common and robust analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS).
General Workflow for FAHFA Quantification
A typical workflow for the measurement of FAHFAs from biological samples involves lipid extraction, solid-phase extraction (SPE) for enrichment, and subsequent analysis by LC-MS.
Caption: General experimental workflow for FAHFA analysis.
Detailed Methodological Steps:
-
Lipid Extraction:
-
A common method is the Bligh-Dyer extraction, using a mixture of chloroform, methanol, and water to partition lipids into an organic phase.
-
Internal standards, such as isotope-labeled FAHFAs (e.g., 13C-labeled PAHSAs), are added at the beginning of the extraction for accurate quantification.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Crude lipid extracts are loaded onto a silica SPE cartridge.
-
Neutral lipids are washed away with a non-polar solvent mixture (e.g., hexane:ethyl acetate).
-
FAHFAs are then eluted with a more polar solvent like ethyl acetate.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is frequently used for targeted quantification due to its high sensitivity and selectivity.
-
Chromatography: Reversed-phase columns (e.g., C18) are used to separate FAHFA isomers. Isocratic elution with a mobile phase such as methanol/water with ammonium acetate is often employed.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used as FAHFAs have a free carboxyl group.
-
Signaling and Metabolic Pathways
FAHFAs are involved in complex signaling and metabolic pathways that are crucial for their biological functions.
FAHFA Biosynthesis and Degradation
The synthesis and breakdown of FAHFAs are tightly regulated by specific enzymes. Adipose Triglyceride Lipase (ATGL) has been identified as a key biosynthetic enzyme, while several hydrolases are responsible for their degradation.
Caption: FAHFA biosynthesis by ATGL and degradation by hydrolases.
GPR120 Signaling Pathway
FAHFAs exert many of their beneficial effects by activating the G-protein coupled receptor 120 (GPR120). This activation triggers downstream signaling cascades that influence glucose uptake and inflammation.
Caption: Simplified GPR120 signaling pathway activated by FAHFAs.
References
Establishing Reference Ranges for Endogenous 9-PAHSA in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endogenous lipid, 9-hydroxy-stearic acid ester of palmitic acid (9-PAHSA), has garnered significant interest for its potential therapeutic benefits, including anti-inflammatory and insulin-sensitizing effects.[1][2] Establishing a definitive reference range for 9-PAHSA in healthy human populations is crucial for understanding its physiological roles and for the development of novel diagnostics and therapeutics. However, the quantification of endogenous 9-PAHSA presents a significant analytical challenge due to its typically low circulating concentrations, often falling below the limit of detection of many assays.[3] This guide provides a comparative overview of the current methodologies for 9-PAHSA quantification, summarizes the available data on its levels in healthy individuals, and details its key signaling pathways.
Comparison of Analytical Methodologies
The gold standard for the quantification of 9-PAHSA and other fatty acid esters of hydroxy fatty acids (FAHFAs) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for measuring low-abundance lipids in complex biological matrices like human plasma and serum. Various approaches to sample preparation and LC-MS/MS analysis have been reported, each with its own advantages and limitations.
| Parameter | Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS | Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS | Method 3: Chiral LC-MS/MS |
| Principle | Lipids are extracted from plasma/serum using a solid-phase extraction cartridge to remove interfering substances, followed by quantification using LC-MS/MS. | Lipids are extracted using a solvent system (e.g., chloroform/methanol), followed by LC-MS/MS analysis. | A specialized chiral chromatography column is used to separate the R- and S-enantiomers of 9-PAHSA before mass spectrometric detection. |
| Typical Internal Standard | ¹³C-labeled 9-PAHSA (e.g., ¹³C₁₆-9-PAHSA)[4] | ¹³C-labeled 9-PAHSA | Enantiomerically pure labeled 9-PAHSA |
| Reported Performance | Provides good recovery and removes matrix interferences. However, background signals from the SPE cartridge can be a concern for low-level quantification. | A simpler and often faster extraction method. May be more susceptible to matrix effects compared to SPE. | Essential for stereospecific quantification, revealing that R-9-PAHSA is the predominant endogenous stereoisomer in some tissues.[5] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Often in the low nanomolar (nmol/L) to picomolar (pmol/L) range, though specific values for 9-PAHSA in healthy human plasma are not consistently reported. One study reported LOD and LOQ for a panel of fatty acids in the range of 4.2–14.0 and 15.1–51.3 pmol per injection, respectively, after derivatization. | Similar to SPE-based methods, but can be influenced by the cleanliness of the extraction. | Dependent on the overall sensitivity of the LC-MS/MS system. |
| Key Considerations | Optimization of SPE wash and elution steps is critical to minimize background and maximize recovery. | Choice of extraction solvent and phase separation technique are important for efficiency. | Requires specialized and more expensive chiral columns and may involve longer run times. |
Reference Ranges of 9-PAHSA in Healthy Populations
A definitive reference range for 9-PAHSA in a diverse, healthy human population has not yet been firmly established. Several studies have reported that endogenous levels of 9-PAHSA in the plasma or serum of healthy individuals are often at or below the limit of detection of their analytical methods.
One study involving 57 healthy subjects reported that 9-PAHSA, along with several other FAHFA isomers, was below the limit of detection or undetected in their plasma samples. In contrast, other FAHFAs like 9-POHSA (palmitoleic acid ester of 9-hydroxystearic acid) and 9-OAHSA (oleic acid ester of 9-hydroxystearic acid) were quantifiable.
Another study, while not providing a specific range, did detect 9-PAHSA in all five human plasma samples analyzed, suggesting that with sufficient analytical sensitivity, it is measurable. The levels of 9-PAHSA have been shown to be reduced in individuals with insulin resistance compared to healthy controls, highlighting its potential as a biomarker. However, absolute concentrations in healthy cohorts are not consistently reported across studies, making direct comparisons difficult.
The variability in reported detection highlights the critical need for highly sensitive and standardized analytical methods to accurately establish a reference range for 9-PAHSA.
Experimental Protocols
Sample Collection and Preparation
-
Blood Collection: Whole blood is typically collected in EDTA- or heparin-containing tubes.
-
Plasma/Serum Separation: Plasma or serum is separated by centrifugation. It is crucial to process samples promptly to minimize enzymatic degradation of lipids. For long-term storage, samples should be kept at -80°C.
-
Lipid Extraction (using SPE):
-
An internal standard (e.g., ¹³C₁₆-9-PAHSA) is added to the plasma/serum sample.
-
The sample is diluted and loaded onto a pre-conditioned silica-based SPE cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
9-PAHSA and other FAHFAs are eluted with a more polar solvent (e.g., ethyl acetate).
-
The eluate is dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate 9-PAHSA from other lipids. A gradient elution with solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium acetate, is used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
MRM Transitions for 9-PAHSA: The precursor ion for 9-PAHSA is [M-H]⁻ at m/z 537.9. The characteristic product ions monitored are typically:
-
m/z 255.2 (corresponding to the palmitate fragment)
-
m/z 281.2 (corresponding to the dehydrated hydroxystearic acid fragment)
-
m/z 299.2 (corresponding to the hydroxystearic acid fragment)
-
-
Quantification: The concentration of 9-PAHSA is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Signaling Pathways of 9-PAHSA
9-PAHSA exerts its biological effects through various signaling pathways, primarily impacting inflammation and metabolism.
Anti-Inflammatory Signaling via GPR120
9-PAHSA is an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 on immune cells, such as macrophages, initiates an anti-inflammatory cascade.
Caption: 9-PAHSA activates GPR120, leading to the inhibition of pro-inflammatory signaling.
Insulin Sensitizing and Autophagy Pathways
9-PAHSA has been shown to improve insulin sensitivity and regulate autophagy, a cellular process for degrading and recycling cellular components. These effects are mediated through pathways involving Akt, mTOR, and the PI3KIII/BECN1 complex.
Caption: 9-PAHSA modulates autophagy and insulin sensitivity via the Akt/mTOR and PI3KIII/BECN1 pathways.
Conclusion
Establishing a precise reference range for endogenous 9-PAHSA in healthy populations remains a challenge due to its low circulating levels. However, the advancement of sensitive LC-MS/MS methodologies is paving the way for more accurate and consistent quantification. For researchers and drug development professionals, understanding the nuances of these analytical techniques and the biological variability of 9-PAHSA is paramount. The signaling pathways elucidated to date underscore the therapeutic potential of 9-PAHSA and its analogs in metabolic and inflammatory diseases, making the pursuit of standardized measurement and the definition of healthy ranges a critical ongoing endeavor.
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 9-PAHSA-d4
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 9-PAHSA-d4, a deuterated internal standard used in mass spectrometry.
Chemical and Safety Data Overview
While this compound is not classified as a hazardous substance, it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] The primary solvent for commercially available this compound solutions is often methyl acetate, which is a hazardous material.[2] Always consult the safety data sheet (SDS) specific to the product you are using.
| Property[1][3] | Data |
| Chemical Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid |
| Molecular Formula | C₃₄H₆₂D₄O₄ |
| Appearance | Typically a solution in methyl acetate |
| Boiling Point | >= 411 °C (decomposes) |
| Bioaccumulation | Not expected |
| Hazard Classification | Not a hazardous substance or mixture |
Experimental Protocols: Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with national and local regulations. The following steps provide a general guideline for proper disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses
-
Lab coat
-
Chemical-resistant gloves (use proper glove removal technique to avoid skin contact)
Step 2: Waste Segregation and Collection
-
Do not mix: Do not mix this compound waste with other chemical waste.
-
Original Container: Whenever possible, collect the waste in its original container. If the original container is compromised, use a new, compatible container that is properly labeled.
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" (if required by your institution for all chemical waste) and includes the full chemical name: "this compound".
-
Container Integrity: The waste container must be in good condition, free from cracks or leaks, and kept securely closed.
Step 3: Handling Spills
In the event of a spill:
-
Evacuate the immediate area.
-
Avoid inhaling any dusts or aerosols.
-
Cover drains to prevent the product from entering them.
-
For dry spills, carefully take up the material. For liquid spills (if in solution), absorb with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material and any contaminated absorbent into a designated, labeled waste container.
-
Clean the affected area thoroughly.
Step 4: Final Disposal
-
Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Regulatory Compliance: Waste material must be disposed of in accordance with all applicable national and local regulations. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 9-PAHSA-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-PAHSA-d4. The following procedures are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is supplied as a solution in methyl acetate, the required personal protective equipment is primarily determined by the hazards associated with this solvent. Methyl acetate is a highly flammable liquid and can cause serious eye irritation and potential drowsiness or dizziness.[1] Therefore, a comprehensive PPE protocol is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. |
| Respiratory | Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container upright in a cool, dry, well-ventilated area designated for flammable liquids.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage temperature should be in accordance with the manufacturer's recommendations, typically -20°C for long-term stability.
2.2. Preparation and Use
-
All handling of this compound solution, including aliquoting and dilutions, must be conducted in a certified chemical fume hood.
-
Ensure all sources of ignition are removed from the work area.
-
Use only non-sparking tools when opening and handling the container.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Avoid the formation of aerosols.
2.3. Spill Management
-
In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and follow your institution's emergency procedures for flammable liquid spills.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound Solution | Dispose of as hazardous chemical waste in a designated, properly labeled container for flammable organic solvents. |
| Contaminated Labware | Collect disposable labware (e.g., pipette tips, microfuge tubes) in a labeled hazardous waste container. |
| Contaminated PPE | Used gloves and other disposable PPE should be collected in a designated hazardous waste container. |
Do not allow the product to enter drains or waterways. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
